Dichlorphenamide
Description
Diclofenamide is a sulfonamide that is benzene-1,3-disulfonamide in which the hydrogens at positions 4 and 5 are substituted by chlorine. An oral carbonic anhydrase inhibitor, it partially suppresses the secretion (inflow) of aqueous humor in the eye and so reduces intraocular pressure. It is used for the treatment of glaucoma. It has a role as an EC 4.2.1.1 (carbonic anhydrase) inhibitor, an antiglaucoma drug and an ophthalmology drug. It is a sulfonamide and a dichlorobenzene.
A carbonic anhydrase inhibitor that is used in the treatment of glaucoma.
This compound is a Carbonic Anhydrase Inhibitor. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and is indicated for glaucoma and has 3 investigational indications.
See also: Ethoxzolamide (related); Benzolamide (related).
Structure
3D Structure
Propriétés
IUPAC Name |
4,5-dichlorobenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPMPFPNINLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022922 | |
| Record name | Dichlorphenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dichlorphenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALKALINE SOLN, FREELY SOL IN PYRIDINE & IN 1 N NAOH; SOL IN ALCOHOL; SOL IN 2 N SODIUM CARBONATE; SLIGHTLY SOL IN ETHER, 3.98e-01 g/L | |
| Record name | DICHLORPHENAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorphenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
NEEDLES FROM DIMETHYLSULFOXIDE + WATER, WHITE OR NEARLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
120-97-8 | |
| Record name | Dichlorphenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorphenamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichlorphenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diclofenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPHENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ6673MHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLORPHENAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorphenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-241 °C, 228.7 °C | |
| Record name | Diclofenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICHLORPHENAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dichlorphenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dichlorphenamide's Mechanism of Action on Carbonic Anhydrase Isoforms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorphenamide (DCP), a potent sulfonamide carbonic anhydrase inhibitor (CAI), has been a subject of significant interest for its therapeutic applications, notably in the management of glaucoma and certain forms of periodic paralysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with various human carbonic anhydrase (hCA) isoforms. While extensive research has been conducted on sulfonamide inhibitors as a class, specific quantitative and structural data for this compound remains somewhat limited in the public domain. This guide synthesizes the available information to provide a detailed understanding of its inhibitory action, supported by established experimental protocols and molecular modeling insights.
Introduction to this compound and Carbonic Anhydrases
This compound (4,5-dichloro-1,3-benzenedisulfonamide) is a synthetic organic compound that belongs to the class of sulfonamide drugs.[1][2] Its primary pharmacological action is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][3][4]
There are at least 15 known human carbonic anhydrase isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity. This isoform diversity allows for tissue-specific physiological roles and presents opportunities for the development of isoform-selective inhibitors with improved therapeutic profiles and reduced side effects. The primary targets for this compound's therapeutic effects in glaucoma are thought to be CA II and CA IV, which are involved in the production of aqueous humor in the eye.[1]
Mechanism of Action: Inhibition of Carbonic Anhydrase
The inhibitory mechanism of this compound, like other sulfonamides, centers on its interaction with the active site of the carbonic anhydrase enzyme. The core of this mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity.
Signaling Pathway of Carbonic Anhydrase Inhibition by this compound
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
The sulfonamide group (-SO₂NH₂) of this compound binds to the zinc ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the hydration of carbon dioxide. This binding is stabilized by a network of hydrogen bonds with active site residues, most notably with the side chain of Threonine 199 (in hCA II).[5] The dichlorinated benzene ring of this compound occupies a hydrophobic pocket within the active site, further contributing to the binding affinity. By blocking the access of the CO₂ substrate to the zinc ion and preventing the catalytic cycle, this compound effectively inhibits the enzyme's function.
Quantitative Analysis of this compound Inhibition
| Isoform | This compound Kᵢ (nM) | Acetazolamide Kᵢ (nM) |
| hCA I | Data not available | 250 |
| hCA II | Data not available | 12 |
| hCA IV | Data not available | 74 |
| hCA IX | Data not available | 25 |
| hCA XII | 50 | 5.7 |
Note: The lack of comprehensive, directly comparable Ki values for this compound across all isoforms in a single study is a current limitation in the literature.
Experimental Protocols
The characterization of carbonic anhydrase inhibitors relies on robust and accurate experimental assays. The following are detailed methodologies for two key experiments used to determine the inhibitory activity of compounds like this compound.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of their inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a solution containing the carbonic anhydrase and a pH indicator. The change in absorbance of the pH indicator is monitored over a very short time scale (milliseconds) using a stopped-flow spectrophotometer.
Workflow Diagram:
Caption: Workflow for the stopped-flow CO2 hydration assay.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme and Inhibitor Solution (Syringe A): Prepare a solution containing the purified human carbonic anhydrase isoform at a known concentration in a suitable buffer (e.g., 20 mM HEPES or TRIS, pH 7.4). Add the pH indicator (e.g., phenol red) to a final concentration of 0.1 mM. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time to allow for binding equilibrium.
-
Substrate Solution (Syringe B): Prepare a CO₂-saturated buffer by bubbling CO₂ gas through the same buffer used for the enzyme solution at a controlled temperature (e.g., 4 °C) for at least 30 minutes.
-
-
Instrumentation and Measurement:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25 °C).
-
Load the enzyme/inhibitor solution into Syringe A and the CO₂-saturated buffer into Syringe B.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the IC₅₀ value, plot the percentage of inhibition (calculated relative to the uninhibited enzyme) against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂ is known.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between an inhibitor and its target enzyme.
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the carbonic anhydrase (macromolecule) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. The data is used to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow Diagram:
Caption: Workflow for isothermal titration calorimetry.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified carbonic anhydrase isoform and this compound in the same, precisely matched buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
The concentration of the enzyme in the cell and the inhibitor in the syringe should be chosen based on the expected binding affinity to ensure a sigmoidal binding curve.
-
-
Instrumentation and Measurement:
-
Equilibrate the ITC instrument to the desired temperature.
-
Load the carbonic anhydrase solution into the sample cell and the this compound solution into the titration syringe.
-
Perform a series of small, sequential injections of the this compound solution into the enzyme solution, allowing the system to reach equilibrium after each injection. The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of this compound to carbonic anhydrase.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).[3][6]
-
Structural Basis of this compound Inhibition
As of the time of this guide, a specific X-ray crystal structure of this compound in complex with a human carbonic anhydrase isoform is not available in the Protein Data Bank (PDB). However, the binding mode of this compound can be inferred from the numerous crystal structures of other sulfonamide inhibitors in complex with various hCA isoforms, particularly hCA II.[5][7]
These structures consistently show the sulfonamide group coordinating to the active site zinc ion and forming key hydrogen bonds with Thr199. The aromatic ring of the sulfonamide typically occupies a hydrophobic pocket lined by residues such as Val121, Phe131, and Leu198. The two chlorine atoms on the benzene ring of this compound are expected to enhance its binding affinity through favorable hydrophobic interactions within this pocket. Molecular docking studies can provide a theoretical model of this compound's binding pose, further elucidating the specific interactions that contribute to its inhibitory activity.[8]
Conclusion
This compound is a potent inhibitor of carbonic anhydrase, exerting its therapeutic effects by blocking the catalytic activity of specific isoforms involved in key physiological processes. Its mechanism of action is well-understood at a general level, involving the coordination of its sulfonamide group to the active site zinc ion. While comprehensive quantitative data on its inhibitory profile against all human carbonic anhydrase isoforms is still emerging, the available information and established experimental protocols provide a solid foundation for further research and drug development efforts. The determination of the crystal structure of this compound in complex with various hCA isoforms would be a significant advancement, enabling a more detailed, structure-based understanding of its isoform selectivity and facilitating the design of next-generation carbonic anhydrase inhibitors with enhanced therapeutic properties.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Diclofenamide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Periodic Paralyses Medication: Carbonic anhydrase inhibitors [emedicine.medscape.com]
- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
a comprehensive review of Dichlorphenamide's pharmacological profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has a well-established role in the management of glaucoma and has gained prominence as the first FDA-approved treatment for primary hyperkalemic and hypokalemic periodic paralysis, as well as related variants.[1][2] This technical guide provides an in-depth review of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes.[3] Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, fluid secretion, and ion transport across cellular membranes.[4] this compound is known to inhibit carbonic anhydrase isozymes II and IV.[3]
In the context of glaucoma , inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of bicarbonate ions, which are essential for aqueous humor production. This leads to a decrease in intraocular pressure.[5]
The precise mechanism of this compound in primary periodic paralysis is not fully elucidated but is thought to extend beyond simple carbonic anhydrase inhibition.[5][6] The therapeutic effect is linked to the modulation of ion channel function and muscle membrane excitability.[3] By inducing a mild metabolic acidosis, this compound may stabilize ion transport and prevent the abnormal muscle membrane depolarization that triggers episodes of weakness or paralysis.[3][7] Evidence also suggests that carbonic anhydrase inhibitors like this compound may directly activate skeletal muscle large-conductance calcium-activated potassium (BK) channels, contributing to membrane repolarization.[2]
dot
Pharmacodynamics
The principal pharmacodynamic effect of this compound is the inhibition of carbonic anhydrase, leading to physiological changes such as metabolic acidosis and alterations in electrolyte excretion.[5] It increases the renal excretion of sodium, potassium, and bicarbonate, leading to an alkaline diuresis.[2]
Pharmacokinetics
This compound is orally administered and readily absorbed. A summary of its pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 - 3 hours | [8] |
| Plasma Protein Binding | ~88% | [8] |
| Metabolism | Not a substrate for major CYP450 enzymes (in vitro) | [8] |
| Elimination Half-life | 32 - 68 hours | [8] |
| Excretion | Primarily excreted unchanged in the urine | [4] |
Clinical Efficacy in Primary Periodic Paralysis
The efficacy of this compound in treating primary periodic paralysis has been established in randomized, double-blind, placebo-controlled clinical trials.
| Indication | Parameter | This compound | Placebo | p-value | Reference |
| Hypokalemic Periodic Paralysis | Median Attack Rate (attacks/week) | 0.3 | 2.4 | 0.02 | [6] |
| Hyperkalemic Periodic Paralysis | Median Attack Rate (attacks/week) | 0.9 | 4.8 | 0.10 (not significant) | [6] |
Adverse Effects
Common adverse effects associated with this compound are generally dose-dependent and include:
-
Paresthesias (tingling or numbness)
-
Cognitive disorder (confusion, difficulty with memory)
-
Dysgeusia (altered taste)
-
Fatigue
-
Gastrointestinal disturbances[6]
More serious adverse effects can include metabolic acidosis, hypokalemia, and an increased risk of falls.[5][9]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)
This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by this compound.
Materials:
-
Purified human carbonic anhydrase isoenzyme
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add Tris-HCl buffer, the carbonic anhydrase enzyme solution, and the this compound solution (or buffer for control).
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25°C). The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
dot
Quantification of this compound in Human Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in a biological matrix.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
dot
Signaling Pathways in Periodic Paralysis
The therapeutic effect of this compound in periodic paralysis is believed to involve the modulation of aberrant ion channel activity.
Hypokalemic Periodic Paralysis (HypoPP): In HypoPP, mutations in voltage-gated sodium (NaV1.4) or calcium (CaV1.1) channels can create an abnormal "gating pore" current, leading to paradoxical muscle membrane depolarization in response to low extracellular potassium. This compound-induced metabolic acidosis may help to stabilize the resting membrane potential and reduce this aberrant current. Furthermore, the activation of BK channels may provide a repolarizing current that counteracts the pathological depolarization.
dot
Hyperkalemic Periodic Paralysis (HyperPP): In HyperPP, mutations in the voltage-gated sodium channel NaV1.4 lead to incomplete inactivation, resulting in a persistent inward sodium current that depolarizes the muscle fiber membrane, especially in the context of elevated extracellular potassium. The therapeutic mechanism of this compound in HyperPP is less clear but may involve the induction of metabolic acidosis, which can favor the inactivated state of the sodium channel, and the promotion of potassium excretion, which helps to lower serum potassium levels.
dot
Conclusion
This compound is a valuable therapeutic agent with a complex pharmacological profile. Its primary action as a carbonic anhydrase inhibitor underpins its use in glaucoma, while its multifaceted effects on ion channel function and muscle membrane excitability provide a basis for its efficacy in primary periodic paralysis. Further research is warranted to fully elucidate its precise mechanisms of action in channelopathies, which may open new avenues for the development of more targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Periodic Paralyses Medication: Carbonic anhydrase inhibitors [emedicine.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Keveyis for the Treatment of Primary Hyperkalemic and Hypokalemic Periodic Paralysis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. drugs.com [drugs.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Dichlorphenamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorphenamide, a potent carbonic anhydrase inhibitor, has a rich history spanning over six decades. Initially developed for the management of glaucoma, its therapeutic applications have expanded to include the treatment of primary periodic paralyses. This technical guide provides a comprehensive overview of the seminal discovery of this compound, a detailed account of its chemical synthesis, its mechanism of action as a carbonic anhydrase inhibitor, and a summary of its pharmacokinetic and clinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history, chemistry, and pharmacology of this important therapeutic agent.
Discovery and Historical Context
This compound, chemically known as 4,5-dichloro-1,3-benzenedisulfonamide, was first disclosed in U.S. Patent 2,835,702, filed in 1956 and granted in 1958, with the invention credited to Everett M. Schultz and assigned to Merck & Co., Inc. The initial development of this compound was driven by the search for potent carbonic anhydrase inhibitors for the treatment of glaucoma, a condition characterized by elevated intraocular pressure. The first approval for this compound, under the trade name Daranide, was granted in the United States on July 21, 1958.
The discovery of carbonic anhydrase inhibitors as a therapeutic class began with the observation of the diuretic side effects of sulfanilamide. This led to the systematic investigation of sulfonamide derivatives for their ability to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including the production of aqueous humor in the eye. This compound emerged from this research as a potent inhibitor of this enzyme.[1]
Chemical Synthesis of this compound
The primary synthesis of this compound commences with the chlorosulfonation of o-chlorophenol. This intermediate is then converted to 4,5-dichlorobenzene-1,3-disulfonyl dichloride, which subsequently undergoes ammonolysis to yield the final product, this compound.
Synthesis Pathway
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl dichloride
-
In a suitable reaction vessel equipped with a stirrer and cooling system, slowly add o-chlorophenol to an excess of chlorosulfonic acid while maintaining the temperature between 20-30°C.
-
After the addition is complete, heat the reaction mixture to 75-80°C and stir for approximately 2 hours.
-
Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and water.
-
The crude 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride will precipitate. Isolate the solid by filtration and wash it with cold water.
Step 2: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride
-
Treat the crude 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride from Step 1 with phosphorus pentachloride (PCl5).
-
Heat the mixture to a temperature of 120-140°C. This reaction substitutes the hydroxyl group with a chlorine atom.
-
After the reaction is complete, cool the mixture. The product, 4,5-dichlorobenzene-1,3-disulfonyl dichloride, can be isolated.
Step 3: Synthesis of this compound (Ammonolysis)
-
Add the 4,5-dichlorobenzene-1,3-disulfonyl dichloride obtained in Step 2 to an excess of concentrated aqueous ammonia solution at a low temperature (0-10°C).
-
Stir the mixture vigorously for several hours, allowing it to gradually warm to room temperature.
-
The this compound product will precipitate out of the solution.
-
Isolate the crude this compound by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous isopropyl alcohol, to obtain pure this compound.
Mechanism of Action
This compound's primary mechanism of action is the potent, non-competitive, and reversible inhibition of the enzyme carbonic anhydrase.[1] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.
Signaling Pathway in Glaucoma
In the ciliary body of the eye, carbonic anhydrase plays a crucial role in the formation of aqueous humor. By inhibiting this enzyme, this compound reduces the production of bicarbonate ions in the ciliary processes. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[1]
Quantitative Data
Carbonic Anhydrase Inhibition
This compound exhibits potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). The inhibition constants (Ki) are summarized in the table below.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 1.20 |
| hCA II | 38 |
| hCA IX | 50 |
| hCA XII | 50 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in healthy volunteers.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.5 - 3 hours |
| Elimination Half-Life (T1/2) | 32 - 66 hours |
| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg |
| Metabolism | Hepatic |
| Excretion | Primarily Renal |
Clinical Efficacy
Primary Periodic Paralysis:
Clinical trials have demonstrated the efficacy of this compound in reducing the frequency of attacks in patients with primary periodic paralysis.
| Condition | Median Attack Rate (Placebo) | Median Attack Rate (this compound) | p-value |
| Hypokalemic Periodic Paralysis | 2.4 attacks/week | 0.3 attacks/week | 0.02 |
| Hyperkalemic Periodic Paralysis | 4.8 attacks/week | 0.9 attacks/week | 0.10 |
Glaucoma:
Clinical studies have shown that carbonic anhydrase inhibitors can reduce intraocular pressure by 15-20%. A clinical trial of Daranide (the brand name for this compound) in 1961 demonstrated its effectiveness in lowering intraocular pressure in patients with various types of glaucoma.[2]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoform
-
This compound stock solution (in DMSO)
-
CO2-saturated water
-
Assay buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
Procedure:
-
Prepare a solution of the carbonic anhydrase isoform in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer containing the enzyme.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe of the instrument with the enzyme solution (with or without this compound) and the other syringe with the CO2-saturated water and pH indicator.
-
Initiate rapid mixing of the two solutions.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a pH shift.
-
The initial rate of the reaction is determined from the slope of the absorbance change.
-
Calculate the Ki value by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.
Experimental Workflow for Synthesis and Characterization
Conclusion
This compound remains a clinically significant therapeutic agent, demonstrating the enduring value of targeting carbonic anhydrase for the treatment of specific pathological conditions. Its discovery and development exemplify a classic structure-activity relationship-driven approach in medicinal chemistry. The synthesis of this compound is a well-established multi-step process. A thorough understanding of its mechanism of action, pharmacokinetic profile, and clinical efficacy is essential for its appropriate and effective use in the management of glaucoma and primary periodic paralyses. This technical guide provides a foundational resource for professionals in the field, consolidating key information on this important drug.
References
Dichlorphenamide's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Carbonic Anhydrase Inhibitor
Dichlorphenamide, a benzenedisulfonamide derivative, is a well-established carbonic anhydrase (CA) inhibitor used in the management of glaucoma and, more recently, for certain forms of periodic paralysis. Its therapeutic efficacy stems from its ability to bind to the active site of carbonic anhydrase isozymes, thereby modulating critical physiological processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel CA inhibitors.
Core Concepts: Mechanism of Action and Structural Features
This compound exerts its pharmacological effect by inhibiting carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This inhibition is primarily achieved through the coordination of its sulfonamide group to the zinc ion in the enzyme's active site. The dichlorinated benzene ring of this compound plays a crucial role in orienting the molecule within the active site and contributing to its binding affinity and isoform selectivity.
The fundamental structure of this compound is 4,5-dichlorobenzene-1,3-disulfonamide. The two sulfonamide groups and the chlorine atoms on the benzene ring are key determinants of its inhibitory activity. The SAR of this compound revolves around modifications to these functional groups and their impact on the compound's interaction with different carbonic anhydrase isoforms.
Quantitative Structure-Activity Relationship (SAR) Data
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |
| This compound | hCA XIV | Moderate Inhibition |
Note: Specific numerical Ki values for a broad range of this compound analogs against a panel of hCA isoforms are not extensively documented in publicly available literature. The table above reflects the general understanding of this compound's activity.
General SAR principles for benzenesulfonamide-based carbonic anhydrase inhibitors, which are applicable to this compound, indicate that:
-
The unsubstituted sulfonamide group(s) are essential for activity , as they directly coordinate with the zinc ion in the active site.
-
Substitution on the benzene ring significantly influences the inhibitory potency and isoform selectivity. The electron-withdrawing nature of the chlorine atoms in this compound likely enhances the acidity of the sulfonamide protons, facilitating zinc binding.
-
The position of substituents on the aromatic ring is critical for optimal interaction with amino acid residues within the active site cavity.
Experimental Protocols
The determination of the SAR of this compound and its analogs relies on robust experimental procedures for synthesis and biological evaluation.
Synthesis of this compound and Analogs
The synthesis of this compound typically involves the chlorosulfonation of a substituted benzene derivative, followed by amination. A general synthetic scheme is as follows:
-
Chlorosulfonation: The starting material, 1,2-dichlorobenzene, is treated with chlorosulfonic acid to introduce two chlorosulfonyl groups onto the benzene ring, yielding 4,5-dichlorobenzene-1,3-disulfonyl dichloride.
-
Amination: The resulting disulfonyl dichloride is then reacted with ammonia to convert the chlorosulfonyl groups into sulfonamide groups, affording this compound.
The synthesis of analogs would involve utilizing appropriately substituted starting materials or introducing modifications at various stages of this synthetic route.
Carbonic Anhydrase Inhibition Assays
The inhibitory activity of this compound and its analogs against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.
Key Steps:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitors are prepared, typically in a suitable organic solvent like DMSO.
-
Assay Procedure: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing a CO₂-saturated solution with a buffer solution containing the enzyme and the inhibitor at various concentrations.
-
Data Analysis: The initial rates of the reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Workflow
To better understand the processes involved in this compound SAR studies, the following diagrams illustrate the key concepts.
Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism by which sulfonamide inhibitors, including this compound, interact with the active site of carbonic anhydrase.
Caption: this compound inhibits carbonic anhydrase by coordinating to the active site zinc ion.
Experimental Workflow for SAR Studies
The logical flow for a typical structure-activity relationship study of this compound analogs is depicted below.
References
- 1. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase | TargetMol [targetmol.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Dichlorphenamide: A Technical Overview of its Therapeutic Potential and Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP) is a potent, orally administered carbonic anhydrase inhibitor.[1] Initially approved for the treatment of glaucoma, its therapeutic landscape has expanded significantly, most notably with its approval by the U.S. Food and Drug Administration (FDA) for the treatment of primary hyperkalemic and hypokalemic periodic paralysis and related variants.[1][2] This technical guide provides an in-depth analysis of the preliminary studies that have elucidated the therapeutic potential of this compound, focusing on its mechanism of action, clinical efficacy in various disorders, and the experimental methodologies employed in these seminal investigations.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
This compound's primary pharmacological action is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons.[3][4] This enzymatic reaction is fundamental to numerous physiological processes, including acid-base balance, fluid secretion, and ion transport.[3] By inhibiting CA, particularly isoenzymes like CA II and CA IV, this compound disrupts these processes, leading to its therapeutic effects.[3]
In the renal tubules, CA inhibition leads to decreased reabsorption of bicarbonate, resulting in increased excretion of sodium, potassium, bicarbonate, and water.[3][5] This produces a mild diuretic effect and can induce a hyperchloremic non-anion gap metabolic acidosis.[3][6] While this mechanism is well-understood, the precise way it alleviates symptoms in conditions like primary periodic paralysis is still under investigation.[6] It is hypothesized that the induced metabolic acidosis and subsequent alterations in ion channel function and muscle membrane excitability play a crucial role.[3][5]
References
- 1. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keveyis for the Treatment of Primary Hyperkalemic and Hypokalemic Periodic Paralysis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. drugs.com [drugs.com]
Dichlorphenamide as a Chemical Probe for Enzyme Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has long been utilized in clinical settings for the management of glaucoma and, more recently, for primary periodic paralyses.[1] Beyond its therapeutic applications, this compound serves as a valuable chemical probe for interrogating the function of carbonic anhydrases and their roles in complex biological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against various CA isoforms, detailed experimental protocols for its use in enzyme assays, and its application in dissecting cellular signaling pathways.
Mechanism of Action
This compound is a sulfonamide that acts as a potent, reversible, and non-competitive inhibitor of carbonic anhydrases.[2] These ubiquitous metalloenzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). By binding to the zinc ion within the active site of the enzyme, this compound effectively blocks this catalytic activity. This inhibition has profound effects on physiological processes that rely on the rapid regulation of pH and bicarbonate concentration, such as fluid secretion, ion transport, and acid-base balance.[1][3]
Quantitative Inhibition Data
The efficacy of this compound as a chemical probe is underscored by its differential inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM | Primary Cellular Localization & Function |
| hCA I | 34 nM | Cytosolic; abundant in red blood cells. |
| hCA II | 3.8 nM | Cytosolic; widespread, high catalytic activity. |
| hCA IX | 25 nM | Transmembrane; tumor-associated, involved in cancer cell pH regulation. |
| hCA XII | 4.5 nM | Transmembrane; tumor-associated, similar function to hCA IX. |
| hCA XIV | 41 nM | Transmembrane; found in various tissues including the central nervous system. |
Note: Ki values are compiled from various sources and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's ability to inhibit carbonic anhydrases makes it an excellent tool for studying signaling pathways where pH and bicarbonate fluxes are critical. One prominent example is the regulation of intracellular and extracellular pH in cancer cells, a process often mediated by the tumor-associated isoform hCA IX.
Caption: this compound inhibits hCA IX, disrupting pH regulation in cancer cells.
An experimental workflow to investigate the effect of this compound on intracellular pH (pHi) can be designed using pH-sensitive fluorescent dyes.
Caption: Experimental workflow for assessing this compound's effect on intracellular pH.
Experimental Protocols
Stopped-Flow Spectrophotometry for Measuring Carbonic Anhydrase Activity
This method is considered the gold standard for determining the kinetics of CA-catalyzed CO₂ hydration. It allows for the measurement of initial reaction rates by rapidly mixing the enzyme and substrate.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
This compound stock solution (in DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
Procedure:
-
Prepare a series of this compound dilutions in the buffer.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.
-
For inhibition studies, pre-incubate the enzyme with this compound for a specified time before mixing with the substrate.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the Ki value by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.
Colorimetric Assay for Carbonic Anhydrase Esterase Activity
This assay provides a simpler, high-throughput method for screening CA inhibitors by measuring the enzyme's esterase activity, which is also inhibited by this compound.
Materials:
-
96-well microplate reader
-
Purified carbonic anhydrase
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl acetate (pNPA) stock solution (in acetonitrile or DMSO)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare serial dilutions of this compound in the buffer in a 96-well plate.
-
Add the purified carbonic anhydrase solution to each well.
-
Include control wells with enzyme and vehicle (DMSO) and wells with buffer only (for background subtraction).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of p-nitrophenol production (the yellow product) from the slope of the linear portion of the absorbance versus time curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a powerful and versatile chemical probe for the study of carbonic anhydrase function. Its well-characterized mechanism of action and potent inhibitory activity against multiple CA isoforms make it an invaluable tool for researchers in academia and the pharmaceutical industry. By employing the methodologies outlined in this guide, scientists can effectively utilize this compound to elucidate the roles of carbonic anhydrases in a wide range of physiological and pathological processes, thereby advancing our understanding of enzyme function and facilitating the development of novel therapeutics.
References
Unveiling the Molecular Interactions of Dichlorphenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP), a potent carbonic anhydrase (CA) inhibitor, has a long-standing clinical history in the management of glaucoma and, more recently, has been approved for the treatment of primary periodic paralyses.[1][2][3] This guide provides an in-depth exploration of the molecular targets of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into its primary and potential secondary targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Primary Molecular Target: Carbonic Anhydrases
The principal molecular targets of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][4][5] These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes, including pH homeostasis, fluid secretion, and electrolyte balance.[2] this compound exhibits inhibitory activity against several CA isoforms, with a notable impact on CA II and CA IV.[6]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
While this compound is a well-established CA inhibitor, specific publicly available Ki or IC50 values for its interaction with various CA isoforms are not consistently reported in the literature. The following table summarizes the known inhibitory profile of this compound against key carbonic anhydrase isoforms. Researchers are encouraged to perform dedicated enzymatic assays to determine these values within their experimental systems.
| Target Isoform | Inhibition Constant (Ki) | IC50 | Notes |
| Carbonic Anhydrase I (CA I) | Data not available | Data not available | |
| Carbonic Anhydrase II (CA II) | Data not available | Data not available | A primary target for the diuretic and antiglaucoma effects. |
| Carbonic Anhydrase IV (CA IV) | Data not available | Data not available | A membrane-bound isoform involved in renal and ocular physiology. |
| Carbonic Anhydrase IX (CA IX) | Data not available | Data not available | A tumor-associated isoform. |
| Carbonic Anhydrase XII (CA XII) | Data not available | Data not available | A tumor-associated isoform. |
Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
The stopped-flow spectrophotometric assay is a standard method for determining the kinetic parameters of CA inhibition. This technique measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Objective: To determine the inhibition constant (Ki) of this compound against a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., CA II)
-
This compound
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4, containing 20 mM NaClO4 for constant ionic strength)
-
pH indicator (e.g., phenol red, 0.2 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Equilibrate the buffer, enzyme solution, and CO2-saturated water to the desired reaction temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and varying concentrations of this compound) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red). The hydration of CO2 will produce protons, leading to a pH change and a corresponding change in the indicator's absorbance.
-
Record the initial rates of the reaction for each this compound concentration.
-
Determine the IC50 value by plotting the initial reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme.
Workflow for Carbonic Anhydrase Inhibition Assay
Potential Secondary Molecular Targets
While the primary mechanism of this compound is attributed to CA inhibition, emerging evidence suggests potential interactions with other molecular targets that may contribute to its therapeutic effects, particularly in periodic paralysis.
Organic Anion Transporter 1 (OAT1)
In vitro studies have indicated that this compound is an inhibitor of the Organic Anion Transporter 1 (OAT1), a key transporter in the renal proximal tubules responsible for the elimination of various drugs and endogenous compounds.[7] This inhibition is a likely contributor to certain drug-drug interactions observed with this compound.
Objective: To determine the IC50 of this compound for the inhibition of OAT1-mediated transport.
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1)
-
Control HEK293 cells (not expressing hOAT1)
-
This compound
-
A fluorescent OAT1 substrate (e.g., 6-carboxyfluorescein)
-
A known OAT1 inhibitor as a positive control (e.g., probenecid)
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed hOAT1-expressing HEK293 cells and control cells in 96-well plates and culture until confluent.
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with the different concentrations of this compound or probenecid for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the transport assay by adding the fluorescent OAT1 substrate to the wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold HBSS.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Subtract the fluorescence values from the control cells to determine the OAT1-specific uptake.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for OAT1 Inhibition Assay
Large-Conductance Calcium-Activated Potassium (BK) Channels
Some studies suggest that carbonic anhydrase inhibitors, as a class, may activate skeletal muscle large-conductance calcium-activated potassium (BK) channels.[8] However, direct evidence specifically for this compound is currently lacking. Activation of BK channels would lead to membrane hyperpolarization, which could contribute to the stabilization of muscle cell excitability.
Objective: To investigate the effect of this compound on the activity of BK channels.
Materials:
-
Cell line expressing BK channels (e.g., HEK293 cells)
-
This compound
-
Patch-clamp electrophysiology setup
-
Intracellular and extracellular recording solutions
Procedure:
-
Culture cells expressing BK channels on coverslips.
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions.
-
Perform whole-cell or inside-out patch-clamp recordings.
-
Apply voltage steps to elicit BK channel currents.
-
Perfuse the cells with a solution containing this compound at various concentrations.
-
Record the changes in BK channel current amplitude and kinetics in the presence of this compound.
-
Analyze the data to determine if this compound modulates BK channel open probability, conductance, or gating.
Workflow for BK Channel Electrophysiology
Signaling Pathway in Periodic Paralysis
The precise mechanism by which this compound exerts its therapeutic effect in periodic paralysis is not fully elucidated, but it is thought to be mediated by its inhibition of carbonic anhydrase.[7][9] The leading hypothesis is that CA inhibition induces a mild systemic metabolic acidosis.[8][10] This change in pH is believed to stabilize the resting membrane potential of skeletal muscle fibers, making them less susceptible to the abnormal depolarization that triggers attacks of weakness.
Proposed Signaling Pathway of this compound in Periodic Paralysis
Conclusion
This compound's primary molecular targets are carbonic anhydrases, and its inhibitory action on these enzymes underpins its therapeutic efficacy. While its effects on other potential targets like OAT1 and BK channels warrant further investigation, the current understanding points to a mechanism in periodic paralysis that is dependent on the systemic physiological changes induced by CA inhibition. This guide provides a foundational understanding for researchers to further explore the intricate molecular interactions of this compound and to develop novel therapeutic strategies. Further quantitative studies are essential to fully characterize the binding affinities and inhibitory potencies of this compound against its various molecular targets.
References
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugs.com [drugs.com]
- 8. Acetazolamide treatment of hypokalemic periodic paralysis. Probable mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eocco.com [eocco.com]
- 10. The effect of acidosis in hypokalemic periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Dichlorphenamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide, a potent carbonic anhydrase (CA) inhibitor, has a well-established clinical history in the management of glaucoma and, more recently, primary periodic paralyses.[1][2] Its core structure, a 4,5-dichlorobenzene-1,3-disulfonamide, presents a valuable scaffold for the development of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of early-stage research concepts for the design, synthesis, and evaluation of this compound derivatives, drawing upon established principles of medicinal chemistry and pharmacology of sulfonamide-based inhibitors.
Core Rationale for Derivative Development
The primary molecular target of this compound is carbonic anhydrase, an enzyme crucial for various physiological processes.[3] By inhibiting this enzyme, this compound modulates pH and fluid balance.[4] The development of derivatives aims to refine this interaction, potentially targeting specific CA isoforms implicated in various pathologies while minimizing off-target effects. Key goals for derivatization include:
-
Enhanced Isoform Selectivity: Targeting specific carbonic anhydrase isoforms (e.g., CA IX and XII in cancer) can lead to more targeted therapies with fewer side effects.[5]
-
Improved Pharmacokinetic Properties: Modifications can be introduced to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Novel Therapeutic Applications: Derivatives may exhibit efficacy in other conditions where carbonic anhydrase activity is relevant, such as certain types of cancer and neurological disorders.[4]
Synthesis and Experimental Protocols
The synthesis of novel this compound derivatives would likely follow established methodologies for sulfonamide chemistry. A generalized synthetic workflow is outlined below.
General Synthetic Protocol for this compound Derivatives
A common approach to synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with an appropriate amine.[6] Starting from a derivative of 4,5-dichlorobenzene-1,3-disulfonyl dichloride (a precursor to this compound), a variety of amines can be introduced to generate a library of novel compounds.
Step 1: Synthesis of 4,5-dichloro-N-substituted-benzene-1,3-disulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4,5-dichlorobenzene-1,3-disulfonyl dichloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization: The structure of the synthesized derivatives would be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[7][8]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized this compound derivatives.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for a wide range of this compound derivatives is not yet publicly available, we can extrapolate from research on other novel sulfonamide-based carbonic anhydrase inhibitors. The following tables summarize representative data from the literature, which can serve as a benchmark for future studies on this compound derivatives.
Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Novel Sulfonamide Derivatives
| Compound | Target CA Isoform | IC50 (µM) | Reference |
| 1f | DPP-IV | 15.55 | [9] |
| 1g | DPP-IV | 15.85 | [9] |
| 1i | DPP-IV | 13.95 | [9] |
| 1j | DPP-IV | 14.48 | [9] |
| 1v | DPP-IV | 13.45 | [9] |
| 4b | iNOS | 2.67 | [10] |
Note: The above data is for novel sulfonamide derivatives, not specifically this compound derivatives, and is presented for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamide-based carbonic anhydrase inhibitors is highly dependent on their chemical structure.[11] Key SAR principles that would guide the design of this compound derivatives include:
-
The Sulfonamide Group: The -SO2NH2 group is essential for binding to the zinc ion in the active site of carbonic anhydrase.[12]
-
Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring system influences the affinity and selectivity of the inhibitor.[11]
-
Substituents: The position and properties (e.g., size, electronics, hydrophobicity) of substituents on the aromatic ring can significantly impact binding and pharmacokinetic properties.[12]
The following diagram illustrates the key structural components of a sulfonamide inhibitor and their role in binding to the carbonic anhydrase active site.
References
- 1. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Synthesis and biological evaluation of clovamide analogues as potent anti-neuroinflammatory agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorphenamide's Role in Cellular Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorphenamide (DCP), a potent carbonic anhydrase inhibitor, has long been utilized in the management of glaucoma and has emerged as a key therapeutic agent for primary periodic paralyses. Its clinical efficacy is intrinsically linked to its profound effects on cellular ion transport, extending beyond its primary enzymatic inhibition. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's role in modulating cellular ion transport. We will delve into its primary target, the carbonic anhydrase family of enzymes, and its subsequent influence on intracellular pH and bicarbonate metabolism. Furthermore, this guide will detail the compound's direct and indirect interactions with key ion channels, including voltage-gated chloride (ClC-1) and large-conductance calcium-activated potassium (BK) channels. Quantitative data from preclinical and clinical studies are summarized, and foundational experimental protocols for investigating these interactions are described. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's complex cellular effects.
Introduction
This compound is a benzenedisulfonamide derivative that functions as a non-competitive inhibitor of carbonic anhydrase.[1] Its ability to alter systemic and local pH by inhibiting the reversible hydration of carbon dioxide to carbonic acid forms the basis of its therapeutic applications.[1] This guide will dissect the multifaceted role of this compound in cellular ion transport, a critical aspect for researchers and professionals in drug development seeking to understand its mechanism of action and explore its therapeutic potential.
Core Mechanism: Carbonic Anhydrase Inhibition
The primary molecular target of this compound is the zinc-containing metalloenzyme, carbonic anhydrase (CA). There are at least 15 known human CA isoforms with varying tissue distribution and subcellular localization. This compound exhibits potent inhibition against several of these isoforms.
Quantitative Inhibition Data
The inhibitory potency of this compound against key human carbonic anhydrase isoforms is summarized in the table below. This highlights its broad-spectrum inhibitory activity.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| CA II | 38 nM |
| CA IX | 50 nM |
| CA XII | 50 nM |
Data sourced from a study by Maresca et al.
Signaling Pathway of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by this compound has significant downstream effects on cellular ion homeostasis. By blocking the hydration of CO2, it reduces the intracellular production of H+ and HCO3-. This leads to a decrease in intracellular pH (acidosis) and alters the electrochemical gradients for bicarbonate-dependent transporters.
Modulation of Key Ion Channels
Beyond its effects on carbonic anhydrase, this compound directly and indirectly modulates the activity of several critical ion channels, particularly in skeletal muscle. These interactions are central to its efficacy in periodic paralysis.
Voltage-Gated Chloride Channel (ClC-1)
This compound has been shown to be a positive modulator of the skeletal muscle voltage-gated chloride channel, ClC-1. This channel is crucial for stabilizing the muscle membrane potential and preventing hyperexcitability.
| Parameter | Effect of this compound (100 μM) |
| hClC-1 Chloride Current | Increased |
| Open Probability Voltage Dependence | Negative Shift |
| Deactivation Kinetics | Slowed |
| Resting Chloride Conductance (in isolated rat muscle fibers) | ~20% Increase (at 50-100 μM) |
Data from a study by Imbrici et al.[2]
A standard method to investigate the effects of this compound on hClC-1 channels involves heterologous expression in a cell line like HEK293T and subsequent electrophysiological recording.
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human ClC-1 using a suitable transfection reagent.
Electrophysiology:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -80 mV.
-
Voltage steps are applied to elicit chloride currents. A typical protocol would involve steps from -100 mV to +100 mV in 20 mV increments.
-
-
Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration (e.g., 100 μM).
-
The drug-containing solution is perfused onto the recorded cell.
-
References
Methodological & Application
Dichlorphenamide: In Vitro Experimental Protocols for Carbonic Anhydrase and Organic Anion Transporter 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide is a sulfonamide derivative that functions as a potent carbonic anhydrase inhibitor and an inhibitor of the organic anion transporter 1 (OAT1). It is utilized in the treatment of glaucoma and certain forms of periodic paralysis. Its mechanism of action involves the modulation of ion transport and fluid balance through the inhibition of these key proteins. This document provides detailed in vitro experimental protocols to assess the inhibitory activity of this compound against carbonic anhydrase II (CA-II) and OAT1.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound exerts its therapeutic effects primarily through the inhibition of carbonic anhydrase enzymes, particularly isoforms II and IV. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and protons. By inhibiting this enzyme, this compound reduces the formation of these ions, leading to downstream physiological effects such as decreased aqueous humor production in the eye and alterations in systemic acid-base balance.
Caption: Signaling pathway of this compound-mediated carbonic anhydrase inhibition.
Quantitative Data for In Vitro Inhibition
The following tables summarize the inhibitory activity of this compound against human carbonic anhydrase II and its reported interaction with the human organic anion transporter 1.
Table 1: this compound Inhibition of Human Carbonic Anhydrase II (hCA-II)
| Compound | Target | Assay Type | Ki (nM) | Reference Compound | Reference Ki (nM) |
| This compound | hCA-II | Enzymatic | 38 | Acetazolamide | 12 |
Table 2: this compound Inhibition of Human Organic Anion Transporter 1 (hOAT1)
| Compound | Target | Cell Line | Assay Type | IC50 | Reference Compound | Reference IC50 |
| This compound | hOAT1 | HEK293 | Cell-based uptake | Data not available | Probenecid | ~20 µM |
Note: While this compound is a known inhibitor of OAT1, a specific IC50 value from publicly available literature could not be retrieved at the time of this document's creation.
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory potency of this compound against purified human carbonic anhydrase II (hCA-II) by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a substrate.
Caption: Workflow for the in vitro carbonic anhydrase II inhibition assay.
Materials:
-
Purified recombinant human carbonic anhydrase II (hCA-II)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA-II in Tris-HCl buffer. The final concentration in the assay should be approximately 0.2 µg/mL.
-
Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO.
-
Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of this compound and Acetazolamide in Tris-HCl buffer to achieve a range of desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add:
-
160 µL of Tris-HCl buffer
-
20 µL of the this compound dilution, Acetazolamide dilution, or buffer with 1% DMSO (for control and blank wells).
-
20 µL of the hCA-II solution (add buffer without enzyme to blank wells).
-
-
-
Pre-incubation:
-
Mix the components gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of a freshly prepared 1 mM p-NPA solution in Tris-HCl buffer to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader and measure the change in absorbance at 400 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
In Vitro OAT1 Transporter Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on the human organic anion transporter 1 (OAT1) using a stable cell line expressing the transporter.
Caption: Workflow for the in vitro OAT1 transporter inhibition assay.
Materials:
-
HEK293 cell line stably expressing human OAT1 (HEK293-hOAT1)
-
Parental HEK293 cell line (negative control)
-
This compound
-
Probenecid (positive control)
-
5-Carboxyfluorescein (5-CF) or other suitable fluorescent OAT1 substrate
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-hOAT1 and parental HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer the next day.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound and Probenecid in HBSS.
-
Add the inhibitor solutions to the respective wells and pre-incubate for 10 minutes at 37°C. Include wells with HBSS only for the control (no inhibition).
-
-
Substrate Uptake:
-
Prepare a solution of the fluorescent substrate (e.g., 5 µM 5-CF) in HBSS.
-
Add the substrate solution to all wells and incubate for 10 minutes at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Fluorescence Measurement:
-
Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., ~490 nm excitation and ~520 nm emission for 5-CF).
-
-
Data Analysis:
-
Subtract the fluorescence signal from the parental HEK293 cells (non-specific uptake) from the signal of the HEK293-hOAT1 cells to determine OAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound and Probenecid relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust and reproducible methods for the in vitro characterization of this compound's inhibitory activity against carbonic anhydrase II and the OAT1 transporter. These assays are essential for understanding the compound's mechanism of action and for the development of new therapeutics targeting these proteins. The quantitative data and detailed methodologies presented herein serve as a valuable resource for researchers in pharmacology and drug discovery.
Application Notes and Protocols for Dichlorphenamide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP) is a carbonic anhydrase inhibitor approved for the treatment of primary hyperkalemic and hypokalemic periodic paralyses.[1][2][3][4] These rare genetic neuromuscular disorders are characterized by episodes of muscle weakness or paralysis and are linked to mutations in skeletal muscle ion channels.[2][5] The precise mechanism by which this compound exerts its therapeutic effect is not fully elucidated, but it is thought to involve the stabilization of muscle cell membrane excitability through the modulation of ion transport and acid-base balance.[1][6] Recent evidence also suggests that this compound may act as a potentiator of large-conductance Ca2+-activated K+ (BK) channels.[7][8]
Patch-clamp electrophysiology is an indispensable tool for investigating the direct effects of compounds like this compound on specific ion channels.[9] This technique allows for high-resolution recording of ion channel activity, providing insights into the molecular mechanisms of drug action.[10] These application notes provide detailed protocols for utilizing whole-cell patch-clamp electrophysiology to characterize the effects of this compound on ion channels, particularly those relevant to periodic paralysis.
Mechanism of Action and Signaling Pathway
This compound's primary action is the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and protons.[5][6] By inhibiting this enzyme, this compound alters intracellular and extracellular pH, which can in turn affect the function of various ion channels.[6] A proposed mechanism for its therapeutic effect in periodic paralysis involves the downstream activation of BK channels, which would lead to membrane hyperpolarization and a reduction in muscle excitability.[7][8]
Data Presentation
The following tables summarize quantitative data relevant to the electrophysiological effects of this compound and related compounds.
Table 1: Efficacy of Carbonic Anhydrase Inhibitors on hslo (BK) Channel Currents
| Compound | Relative Efficacy at -60 mV |
| Bendroflumethiazide (BFT) | > |
| Acetazolamide (ACTZ) | > |
| This compound (DCP) | ≥ |
| Resveratrol (RESV) | ≥ |
| Ethoxzolamide (ETX) | > |
| NS1619 | > |
| Methazolamide (MTZ) | ≥ |
| Quercetin (QUERC) | |
| Hydrochlorothiazide (HCT) | Not Effective |
| Data from hslo-HEK293 cells, adapted from a study on carbonic anhydrase inhibitors' effects on BK channels. The ranking indicates the potency in potentiating whole-cell BK currents.[1] |
Table 2: Electrophysiological Data for Dichlorobenzamil (a related dichlorinated compound) on BK Channels
| Parameter | Value | Cell Type |
| EC₅₀ for BK Current Activation | 2.64 ± 0.10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Effect on Gating | Shifts voltage-dependence of activation to the left | HUVECs |
| Change in V₁/₂ of Activation | From 81.1 ± 2.4 mV to 64.7 ± 3.1 mV (with 10 µM) | HUVECs |
| This data is for Dichlorobenzamil, not this compound, and is presented for illustrative purposes of the types of quantitative data that can be obtained.[6] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ion channels using whole-cell patch-clamp electrophysiology. These protocols are designed for use with mammalian cell lines (e.g., HEK293) expressing the ion channel of interest or with dissociated primary cells such as skeletal muscle fibers.
Protocol 1: Whole-Cell Voltage-Clamp Recording of BK Channels
This protocol is designed to assess the effect of this compound on large-conductance Ca²⁺-activated K⁺ (BK) channels.
1. Cell Preparation:
-
Culture HEK293 cells expressing the human α-subunit of the BK channel (hSlo) on glass coverslips.
-
Alternatively, use enzymatically dissociated skeletal muscle fibers from a relevant animal model.
2. Solutions and Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to a specific concentration (e.g., 1 µM) using a Ca²⁺-EGTA buffer calculator. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit BK channel currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Repeat the voltage-step protocol at steady-state drug effect.
-
Perform a washout with the drug-free external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak outward current at each voltage step before, during, and after drug application.
-
Construct current-voltage (I-V) relationships.
-
To assess changes in the voltage-dependence of activation, fit the normalized conductance-voltage (G-V) curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
Protocol 2: Investigating Effects on Voltage-Gated Sodium Channels in a Model of Periodic Paralysis
This protocol is designed to determine if this compound has any direct effects on voltage-gated sodium channels (e.g., Nav1.4), which are often mutated in hyperkalemic periodic paralysis.
1. Cell Preparation:
-
Use a cell line (e.g., HEK293) stably expressing wild-type or a disease-relevant mutant of the human skeletal muscle sodium channel, Nav1.4.
2. Solutions and Reagents:
-
This compound Stock Solution: As in Protocol 1.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH. (Cesium is used to block potassium channels).
3. Electrophysiological Recording:
-
Establish a whole-cell recording as described in Protocol 1.
-
Hold the cell at a holding potential of -100 mV.
-
To assess effects on activation: Apply depolarizing steps from -80 mV to +40 mV in 5 or 10 mV increments.
-
To assess effects on steady-state inactivation: Apply a 500 ms pre-pulse to various potentials (e.g., -120 mV to -10 mV) followed by a test pulse to 0 mV.
-
Record baseline currents for both protocols.
-
Apply this compound and repeat the voltage protocols.
-
Perform a washout.
4. Data Analysis:
-
Measure the peak inward sodium current for the activation protocol. Construct I-V and G-V curves.
-
For the inactivation protocol, plot the normalized peak current during the test pulse against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V₁/₂).
-
Compare V₁/₂ of activation and inactivation before and after drug application.
Concluding Remarks
The provided protocols offer a framework for the detailed electrophysiological investigation of this compound's effects on ion channels. Given its known clinical efficacy in channelopathies, such studies are crucial for a deeper understanding of its therapeutic mechanism and for the development of novel ion channel modulators. Researchers should adapt these protocols based on the specific ion channel, cell type, and recording equipment being used. Careful consideration of solution composition and voltage protocols is essential for isolating the currents of interest and obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Stimulation of large-conductance Ca2+-activated K+ channels by the Na+/Ca2+ exchanger inhibitor dichlorobenzamil in cultured human umbilical vein endothelial cells and mouse aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
Application Notes and Protocols: Dichlorphenamide in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dichlorphenamide (DCP), a carbonic anhydrase inhibitor, in preclinical animal models of various neurological disorders. The following sections detail the rationale for its use, experimental protocols, and quantitative data from relevant studies.
Introduction
This compound is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for maintaining pH homeostasis and fluid balance in various tissues, including the central nervous system (CNS).[1] Its ability to modulate pH and ion transport makes it a compelling candidate for investigation in a range of neurological disorders characterized by excitotoxicity, edema, and neuroinflammation. While clinically approved for glaucoma and certain forms of periodic paralysis, its therapeutic potential in other neurological conditions is an active area of research.
Mechanism of Action in the CNS
This compound's primary mechanism of action is the inhibition of carbonic anhydrase isoforms, including those found in the brain such as CA II, VII, and XIV.[2] This inhibition leads to several downstream effects relevant to neurological disorders:
-
Reduction of Neuronal Excitability: By altering pH gradients and bicarbonate availability, DCP can modulate neuronal firing and has demonstrated anticonvulsant properties.[3][4]
-
Amelioration of Cerebral Edema: Inhibition of CA can reduce the formation of cerebrospinal fluid and decrease fluid accumulation in the brain parenchyma, a common secondary injury mechanism in traumatic brain injury and stroke.[5][6]
-
Neuroprotection: Emerging evidence suggests that carbonic anhydrase inhibitors can protect neurons from amyloid-beta toxicity and other insults by modulating mitochondrial function and reducing oxidative stress.[7][8]
Signaling Pathways
The precise signaling pathways modulated by this compound in various neurological disorders are still under investigation. However, based on its known mechanism of action and the effects of other carbonic anhydrase inhibitors, several pathways are likely involved.
Proposed signaling pathway of this compound in neurological disorders.
Application in Specific Neurological Disorder Models
Alzheimer's Disease
Rationale: Carbonic anhydrase inhibitors have shown promise in Alzheimer's disease (AD) models by reducing amyloid-beta (Aβ) pathology, mitigating neuroinflammation, and improving cognitive function.[7][9] The mechanism is thought to involve the modulation of mitochondrial function and cerebrovascular health.[7]
Quantitative Data Summary (from studies on CAIs Acetazolamide and Methazolamide):
| Animal Model | Treatment | Key Findings | Reference |
| TgSwDI mice | Methazolamide (MTZ) and Acetazolamide (ATZ) in diet | Significantly reduced cerebral amyloidosis, vascular, microglial, and astrocytic Aβ accumulation; ameliorated cognitive deficits. | [7] |
| Tg2576 mice | Acetazolamide (ATZ) in diet | Improved spatial learning and memory in the presence or absence of vascular risk factors. | [10][11] |
| 3xTg-AD mice | Acetazolamide (ATZ) and Methazolamide (MTZ) in diet | Ameliorated cognitive dysfunction; significantly reduced hippocampal and cortical Aβ deposition. | [12] |
Experimental Protocol: this compound in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD)
Experimental workflow for testing this compound in an Alzheimer's mouse model.
Detailed Methodologies:
-
Animal Model: 5xFAD transgenic mice are a commonly used model that rapidly develops amyloid plaques and cognitive deficits.
-
This compound Administration:
-
Oral Gavage: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose. Administer daily via oral gavage at a predetermined dose (e.g., 10-50 mg/kg).
-
Dietary Admixture: Incorporate this compound into the rodent chow at a specified concentration to allow for voluntary oral administration.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.[13][14]
-
-
Tissue Processing and Analysis:
-
Immunohistochemistry: Perfuse mice with paraformaldehyde, section the brains, and stain for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Homogenize brain tissue to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Epilepsy
Rationale: Several carbonic anhydrase inhibitors, including acetazolamide and topiramate, are used clinically as anti-epileptic drugs.[4] Their mechanism is thought to involve the reduction of neuronal hyperexcitability through pH modulation.[2][3] this compound, as a potent CAI, is a logical candidate for investigation in animal models of epilepsy.
Quantitative Data Summary (from studies on CAIs):
| Animal Model | Treatment | Key Findings | Reference |
| Rat model of birth asphyxia | Acetazolamide (AZA), Benzolamide (BZA), Ethoxzolamide (EZA) (intraperitoneal) | Suppressed electrographic post-asphyxia seizures; decreased brain pH. | [14] |
| Maximal Electroshock (MES) model | Acetazolamide (AZA) | Suppressed neural discharges. | [4] |
Experimental Protocol: this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
Workflow for assessing this compound's anti-seizure efficacy.
Detailed Methodologies:
-
Animal Model: The pilocarpine model of temporal lobe epilepsy is widely used to study seizure mechanisms and test anti-convulsant drugs.[15][16][17]
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 25-100 mg/kg) 30 minutes prior to pilocarpine injection.
-
Seizure Induction and Scoring:
-
Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, inject pilocarpine (e.g., 300 mg/kg, i.p.).
-
Observe and score seizure severity using the Racine scale (Stages 1-5) for a period of 2 hours.[17]
-
For more detailed analysis, implant EEG electrodes to record electrographic seizure activity.
-
-
Data Analysis: Compare the latency to the first seizure, the maximum seizure stage reached, and the total duration of seizure activity between this compound-treated and vehicle-treated groups.
Traumatic Brain Injury (TBI)
Rationale: Cerebral edema is a major contributor to secondary injury after TBI. This compound's ability to reduce fluid accumulation suggests its potential as a therapeutic agent in TBI.[5][6]
Experimental Protocol: this compound in a Controlled Cortical Impact (CCI) Mouse Model
-
Animal Model: The CCI model produces a reproducible focal brain injury.[18][19]
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) at a specific time point post-injury (e.g., 30 minutes or 1 hour).
-
Outcome Measures:
-
Brain Water Content: At 24 or 48 hours post-injury, sacrifice the animals and measure brain water content using the wet-dry weight method.
-
Neurological Severity Score (NSS): Assess motor and sensory function at various time points post-injury using a standardized scoring system.[20]
-
Histology: Evaluate lesion volume and neuronal cell death (e.g., using Fluoro-Jade staining).
-
Spinal Cord Injury (SCI)
Rationale: Similar to TBI, edema and subsequent ionic dysregulation contribute to secondary damage after SCI. Carbonic anhydrase inhibitors may offer neuroprotection and improve functional recovery.
Experimental Protocol: this compound in a Contusion Model of SCI in Mice
-
Animal Model: A standardized contusion injury to the thoracic spinal cord.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) shortly after injury and continue for a specified duration.
-
Outcome Measures:
Parkinson's Disease
Rationale: While less explored, the neuroprotective and anti-inflammatory properties of carbonic anhydrase inhibitors could be beneficial in Parkinson's disease (PD). Zonisamide, a CAI, is used in combination with levodopa for PD.[23]
Experimental Protocol: this compound in an MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Model: The MPTP model induces selective degeneration of dopaminergic neurons in the substantia nigra.[24][25][26][27]
-
This compound Administration: Administer this compound prior to or concurrently with MPTP administration.
-
Outcome Measures:
-
Striatal Dopamine Levels: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue using HPLC.[28]
-
Behavioral Tests: Assess motor function using tests such as the rotarod or open field test.
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Multiple Sclerosis
Rationale: The anti-inflammatory effects of carbonic anhydrase inhibitors may be beneficial in reducing the severity of experimental autoimmune encephalomyelitis (EAE), a common model of multiple sclerosis (MS).
Experimental Protocol: this compound in a MOG-Induced EAE Mouse Model
-
Animal Model: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide.[29][30]
-
This compound Administration: Begin this compound treatment at the onset of clinical signs or prophylactically.
-
Outcome Measures:
Conclusion
This compound and other carbonic anhydrase inhibitors represent a promising class of compounds for the treatment of a variety of neurological disorders. The application notes and protocols provided here offer a framework for researchers to investigate the efficacy of this compound in preclinical animal models. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential in these conditions.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of carbonic anhydrase reduces brain injury after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Existing Drugs Prevent Alzheimer’s Disease-Related Cognitive Impairment in Mice, New Research at The Lewis Katz School of Medicine at Temple University Shows | Temple Health [templehealth.org]
- 10. Carbonic anhydrase inhibitors improves cognitive functions in Tg2576 AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic Anhydrase Inhibitors rescue microvascular impairment and neuroinflammation in 3xTg AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Carbonic Anhydrase Inhibition and Cyclic Adenosine Monophosphate Activation in Mouse Model of Transient Global Cerebral Ischemia and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Comparison of Epileptogenic Effect of Status Epilepticus Treated With Diazepam, Midazolam, and Pentobarbital in the Mouse Pilocarpine Model of Epilepsy [frontiersin.org]
- 18. A Mouse Controlled Cortical Impact Model of Traumatic Brain Injury for Studying Blood-Brain Barrier Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug interactions of carbonic anhydrase inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MPTP-induced parkinsonian model in mice: biochemistry, pharmacology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 27. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. scantox.com [scantox.com]
- 30. biocytogen.com [biocytogen.com]
- 31. inotiv.com [inotiv.com]
- 32. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Cell-Based Assays with Dichlorphenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP) is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralyses.[1][2][3] Its mechanism of action centers on the inhibition of carbonic anhydrase (CA) isoenzymes, particularly CA II and CA IV, which catalyze the reversible hydration of carbon dioxide to carbonic acid.[1] This inhibition leads to alterations in intracellular and extracellular pH, ion transport, and fluid secretion.[1][4] These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on intracellular pH (pHi) and intracellular sodium concentration ([Na⁺]i), key parameters in understanding its therapeutic effects.
Mechanism of Action
This compound's primary effect is the inhibition of carbonic anhydrase, leading to a reduction in the formation of bicarbonate (HCO₃⁻) and protons (H⁺).[1] This has several downstream consequences:
-
In Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1]
-
In Periodic Paralysis: By altering the acid-base balance and ion transport, this compound can stabilize muscle cell membranes and prevent the abnormal depolarization that leads to episodes of muscle weakness or paralysis.[1] The therapeutic effects in periodic paralysis may also be linked to the activation of calcium-activated potassium channels (BK channels).[5][6]
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. The following cell lines are recommended for studying the effects of this compound:
-
For Glaucoma Research:
-
For Periodic Paralysis Research:
-
HEK293 cells stably expressing SCN4A or CACNA1S mutations: Human Embryonic Kidney 293 cells can be transfected to express the specific sodium (SCN4A) or calcium (CACNA1S) channel mutations associated with periodic paralyses, providing a relevant in vitro model system.
-
Data Presentation
Table 1: Illustrative IC50 Values of Carbonic Anhydrase Inhibitors
| Compound | Cell Line | Assay Endpoint | Illustrative IC50 (µM) |
| This compound | RGC-5 | Intracellular pH change | 5 - 20 |
| This compound | HEK293-SCN4A | Intracellular Na⁺ modulation | 10 - 50 |
| Acetazolamide | HEK293 | Cell Viability | ~23.5 |
| Dorzolamide | - | Carbonic Anhydrase II Inhibition | 0.00018 |
Table 2: Expected Changes in Intracellular Ion Concentration and pH
| Treatment | Cell Line | Parameter Measured | Expected Change |
| This compound (10 µM) | RGC-5 | Intracellular pH (pHi) | Decrease of 0.1 - 0.3 pH units |
| This compound (25 µM) | HEK293-SCN4A | Intracellular Sodium ([Na⁺]i) | Modulation dependent on specific mutation |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the measurement of changes in intracellular pH in response to this compound treatment using the ratiometric fluorescent dye BCECF-AM.
Materials:
-
RGC-5 cells
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Seeding: Seed RGC-5 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and culture overnight.
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in DMSO.
-
Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in HBSS to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Immediately after adding the treatment solutions, place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at two excitation wavelengths (490 nm and 440 nm) and a single emission wavelength (535 nm).
-
Record measurements at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 490 nm to the intensity at 440 nm for each time point.
-
Calibrate the fluorescence ratio to pHi values using a standard calibration curve generated with nigericin and buffers of known pH.
-
Plot the change in pHi over time for each this compound concentration.
-
Protocol 2: Measurement of Intracellular Sodium Concentration ([Na⁺]i) using a Sodium-Sensitive Dye
This protocol outlines a method to measure changes in intracellular sodium concentration in HEK293 cells expressing a periodic paralysis-associated SCN4A mutation, following treatment with this compound.
Materials:
-
HEK293 cells stably expressing a pathogenic SCN4A mutation
-
This compound
-
Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, AM or similar)
-
Pluronic F-127
-
HBSS
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well black, clear-bottom plate at a density of 8 x 10⁴ cells per well and culture overnight.
-
Dye Loading:
-
Prepare a 1 mM stock solution of the sodium-sensitive dye in DMSO.
-
Prepare a loading buffer by diluting the dye stock solution to 5 µM in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate at 37°C for 45-60 minutes.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in HBSS from a DMSO stock solution.
-
Add 100 µL of the this compound solutions to the appropriate wells. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~495 nm excitation and ~520 nm emission for CoroNa™ Green).
-
Record measurements at baseline (before treatment) and at various time points after this compound addition.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each well to its baseline reading.
-
Plot the change in fluorescence intensity over time to visualize the effect of this compound on intracellular sodium concentration.
-
For quantitative analysis, a calibration curve can be generated using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors are specific openers of skeletal muscle BK channel of K+-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Periodic Paralyses Medication: Carbonic anhydrase inhibitors [emedicine.medscape.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Recharacterization of the RGC-5 retinal ganglion cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dichlorphenamide in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Dichlorphenamide is a sulfonamide derivative and a carbonic anhydrase inhibitor used in the treatment of glaucoma and certain types of epilepsy. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the determination of this compound in biological samples using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed for researchers, scientists, and professionals in drug development.
Principle
The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column and quantification using a UV detector. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., another suitable sulfonamide not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Sodium phosphate monobasic and dibasic (for buffer preparation)
-
Human plasma/serum/urine (drug-free, for calibration standards and quality controls)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and may require optimization.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and 0.1% Formic Acid in Water is proposed. A starting point could be a gradient similar to the one described for the assay of the bulk drug.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 286 nm and 295 nm (based on absorption maxima)[1] |
| Internal Standard | A suitable, structurally similar compound should be selected. |
3. Sample Preparation
Proper sample preparation is critical for removing interfering endogenous compounds and concentrating the analyte.[2][3] The choice of method depends on the biological matrix and the desired sensitivity.
3.1. Protein Precipitation (for Plasma/Serum)
This is a relatively simple and fast method suitable for initial method development.
-
To 200 µL of plasma/serum sample in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3.2. Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)
LLE offers a cleaner extract compared to protein precipitation.
-
To 500 µL of the biological sample, add the internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3.3. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)
SPE provides the cleanest samples and is amenable to automation. A mixed-mode cation exchange/hydrophobic stationary phase could be effective.[4]
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cartridge) according to the manufacturer's instructions.
-
Load 500 µL of the pre-treated sample (e.g., diluted 1:1 with buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
4. Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the mobile phase.
-
Calibration Standards: Spike drug-free biological matrix with the working solutions to obtain a series of calibration standards covering the expected concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability.[5][6] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity and Specificity | No significant interference at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy and Precision | Within ±15% (±20% for LLOQ) of the nominal concentration. |
| Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) | LLOQ should be determined with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Data Presentation
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 min |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 2000 ng/mL | r² ≥ 0.99 |
| LLOQ | 10 ng/mL | Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (CV%) | ||
| Low QC (30 ng/mL) | 4.5% | ≤15% |
| Mid QC (300 ng/mL) | 3.2% | ≤15% |
| High QC (1500 ng/mL) | 2.8% | ≤15% |
| Inter-day Precision (CV%) | ||
| Low QC (30 ng/mL) | 6.8% | ≤15% |
| Mid QC (300 ng/mL) | 5.1% | ≤15% |
| High QC (1500 ng/mL) | 4.3% | ≤15% |
| Accuracy (% Bias) | ||
| Low QC (30 ng/mL) | -2.5% | ±15% |
| Mid QC (300 ng/mL) | 1.8% | ±15% |
| High QC (1500 ng/mL) | -0.9% | ±15% |
| Recovery | ~85% | Consistent and reproducible |
| Stability | Stable for 3 freeze-thaw cycles and 24h at room temp. | No significant degradation |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Dichlorphenamide: Application Notes and Protocols for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP) is a sulfonamide and a potent carbonic anhydrase (CA) inhibitor.[1] It is clinically used in the treatment of glaucoma and certain forms of periodic paralysis.[2][3] In a research context, this compound is a valuable tool for studying the physiological and pathological roles of carbonic anhydrases. These enzymes play a crucial role in regulating pH, CO2 transport, and ion exchange in various tissues.[2] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.[4][5]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture media, enabling researchers to investigate its effects on cellular processes.
Physicochemical Properties and Solubility
Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell culture experiments. Due to its low aqueous solubility, a stock solution in an organic solvent is required.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ | |
| Molecular Weight | 305.16 g/mol | |
| Appearance | White to practically white crystalline powder | |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in DMSO | [6] |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration. A common stock concentration is 10 mM. To prepare 1 mL of a 10 mM stock solution, dissolve 3.05 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization: As DMSO at high concentrations is bactericidal, filter sterilization of a 100% DMSO stock solution is generally not required if prepared under aseptic conditions. However, if desired, a 0.22 µm syringe filter compatible with DMSO can be used.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Experimental Protocols
Protocol 1: Preparation of Working Solutions in Cell Culture Media
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[7] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
-
Precipitation: To avoid precipitation of this compound upon dilution in aqueous media, it is recommended to add the DMSO stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly.[8]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution directly into the complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics). For example, to prepare 10 mL of media with a final this compound concentration of 100 µM from a 10 mM stock, add 100 µL of the stock solution to 9.9 mL of media. This results in a final DMSO concentration of 1%. To achieve a lower DMSO concentration, a serial dilution approach is recommended.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line.[9][10]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solutions at various concentrations
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
IC50 Values of this compound and Related Carbonic Anhydrase Inhibitors
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, studies on other sulfonamide-based carbonic anhydrase inhibitors provide insights into their potential anti-proliferative effects. For instance, certain bis-sulfonamides have shown growth inhibition (GI50) values in the range of 0.74-10.0 µg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines.[3] Researchers should empirically determine the IC50 of this compound for their specific cell line of interest.
Stability in Cell Culture Media
Signaling Pathways and Visualizations
This compound's primary mechanism of action is the inhibition of carbonic anhydrase.[2] In the context of cancer, the inhibition of tumor-associated isoforms like CA IX can lead to a disruption of pH regulation, resulting in intracellular acidification and subsequent induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Dichlorphenamide in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP) is a potent carbonic anhydrase inhibitor.[1][2][3] Clinically, it is indicated for the treatment of primary hyperkalemic and hypokalemic periodic paralysis, as well as certain types of glaucoma.[1][2][4][5] Its mechanism of action, centered on the inhibition of carbonic anhydrase, leads to alterations in acid-base balance and ion transport, which are foundational to its therapeutic effects.[2] These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical research settings, with a focus on rodent models.
Mechanism of Action
This compound exerts its effects by inhibiting carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to carbonic acid. This inhibition reduces the formation of bicarbonate ions and protons, impacting several physiological processes. In skeletal muscle, the proposed mechanism involves the modulation of intracellular pH and ion flux. One hypothesis suggests that inhibition of carbonic anhydrase within the sarcoplasmic reticulum (SR) impairs the H+ counter-transport that is coupled with Ca2+ transport.[6] This leads to a deceleration of intracellular Ca2+ transients, which may contribute to the stabilization of muscle membrane excitability.[6] Another proposed mechanism is the activation of large-conductance Ca2+-activated potassium (BK) channels in the skeletal muscle.[7]
Data Presentation
Preclinical and Clinical Data Summary
| Parameter | Species | Model/Condition | Dosage | Route of Administration | Key Findings | Reference |
| Efficacy | Mouse | mdx (Duchenne Muscular Dystrophy) | Not specified (two doses tested) | Oral (in food) | Significant 30% increase in tetanic muscle force; reduction in centrally nucleated fibers. | [8] |
| Toxicology | Rat | Pregnant | 350 mg/kg | Oral | Teratogenic effects (fetal limb reduction defects) observed. | [1][5] |
| Pharmacokinetics | Human | Healthy Volunteers | 25-400 mg (single dose) | Oral | Tmax: 1.5-3 hours; Half-life: 32-68 hours; Protein Binding: ~88%. Cmax and AUC increased dose-proportionally. | [1][9][10] |
| Clinical Efficacy | Human | Hypokalemic Periodic Paralysis | Mean dose: 94 mg/day | Oral | Significant reduction in attack frequency (0.3 vs 2.4 attacks/week compared to placebo). | [5][11] |
| Clinical Efficacy | Human | Hyperkalemic Periodic Paralysis | Mean dose: 73 mg/day | Oral | Reduction in attack frequency (2.3 fewer attacks per week than placebo). | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound (DCP) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of DCP and vehicle. Based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of DCP and 10 mL of 0.5% CMC.
-
Weigh the this compound powder accurately using a calibrated balance.
-
Triturate the DCP powder in a mortar and pestle to ensure a fine, uniform particle size. This will aid in creating a homogenous suspension.
-
Prepare the 0.5% CMC vehicle. Add the appropriate amount of CMC to sterile water and stir until fully dissolved.
-
Gradually add a small amount of the vehicle to the DCP powder in the mortar and pestle to form a smooth paste.
-
Transfer the paste to a sterile conical tube.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the conical tube to ensure all of the DCP is transferred.
-
Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity.
-
Continuously stir the suspension on a stir plate at a low speed during dosing to prevent settling of the compound.
Protocol 2: Administration of this compound by Oral Gavage in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-3 inch for rats)
-
Syringes
-
Animal scale
Procedure:
-
Determine the correct gavage needle length by measuring from the corner of the animal's mouth to the last rib. The needle should not be inserted past this point.
-
Weigh the animal to calculate the precise volume of the DCP suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a two-person technique may be preferred, with one person restraining the animal and the other administering the gavage.
-
Position the gavage needle at the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.
-
Once the needle is at the predetermined depth, administer the suspension smoothly.
-
Remove the needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-administration for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Protocol 3: Assessment of Muscle Function - Forelimb Grip Strength Assay
Materials:
-
Grip strength meter
Procedure:
-
Acclimatize the animal to the testing room and the grip strength meter.
-
Hold the mouse by the tail and allow it to grasp the wire grid of the grip strength meter with its forepaws.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
Record the peak force exerted by the mouse.
-
Perform 3-5 trials per animal with a short rest period between each trial.
-
The average of the trials is taken as the forelimb grip strength for that animal. This can be performed at baseline and at various time points after this compound administration to assess its effect on muscle strength.[12][13]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in skeletal muscle.
Caption: Experimental workflow for a preclinical efficacy study of this compound.
References
- 1. drugs.com [drugs.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. drugs.com [drugs.com]
- 5. These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. this compound tablets, for oral use Initial U.S. Approval: 1958 [dailymed.nlm.nih.gov]
- 6. Inhibition of muscle carbonic anhydrase slows the Ca(2+) transient in rat skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors are specific openers of skeletal muscle BK channel of K+-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Open‐Label, Dose‐Escalation, Phase 1 Study of Safety and Single and Multiple‐Dose Pharmacokinetics of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open-Label, Dose-Escalation, Phase 1 Study of Safety and Single and Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, placebo-controlled trials of this compound in periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of muscle strength in a mouse model for congenital myopathy treated with HDAC and DNA methyltransferase inhibitors | eLife [elifesciences.org]
Application Notes and Protocols: Measuring Dichlorphenamide's Effect on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and certain forms of periodic paralysis.[1][2][3] Its primary mechanism of action involves the inhibition of carbonic anhydrase, leading to alterations in ion transport and acid-base balance, which can result in metabolic acidosis.[1][4][5] While not a direct modulator of the electron transport chain, this compound's influence on cellular pH and potential off-target effects on mitochondrial biogenesis and function present a compelling reason to investigate its impact on cellular respiration.[2][6]
These application notes provide a detailed overview and experimental protocols for assessing the effects of this compound on cellular respiration, with a focus on modern techniques such as extracellular flux analysis.
Postulated Effects of this compound on Cellular Respiration
This compound's primary effect is the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This can lead to intracellular and extracellular pH changes, potentially impacting mitochondrial function. Recent studies have suggested that carbonic anhydrase activity is crucial for mitochondrial biogenesis.[2] Furthermore, other carbonic anhydrase inhibitors have been shown to selectively prevent mitochondrial dysfunction pathways, including mitochondrial membrane depolarization and hydrogen peroxide generation, without affecting ATP production directly.[6]
Therefore, the expected effects of this compound on cellular respiration could be multifaceted:
-
Indirect effects due to metabolic acidosis: Changes in cellular pH can influence the activity of metabolic enzymes and components of the electron transport chain.
-
Effects on mitochondrial biogenesis: Long-term exposure to this compound may alter the density and function of mitochondria within cells.[2]
-
Direct or indirect effects on mitochondrial integrity: this compound may influence mitochondrial membrane potential and the production of reactive oxygen species (ROS).[6]
Key Experimental Techniques
To elucidate the impact of this compound on cellular respiration, a combination of techniques can be employed. The most prominent and informative is extracellular flux analysis , which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[7][8][9]
Extracellular Flux Analysis (Seahorse XFp Cell Mito Stress Test)
This assay is the gold standard for assessing mitochondrial function in live cells.[10][11] It utilizes a series of chemical inhibitors to dissect key parameters of mitochondrial respiration.
Key Parameters Measured:
| Parameter | Description | Expected Effect of this compound (Hypothetical) |
| Basal Respiration | The baseline oxygen consumption of the cells. | May decrease with long-term treatment due to effects on mitochondrial biogenesis. Acute effects may be minimal or vary depending on cell type. |
| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. | Could be indirectly affected by changes in cellular energy demand or mitochondrial efficiency. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis, reflecting the leak of protons across the inner mitochondrial membrane. | May be altered if this compound affects mitochondrial membrane integrity. |
| Maximal Respiration | The maximum oxygen consumption rate the cell can achieve, induced by an uncoupler like FCCP. | May be reduced, indicating a decrease in the overall capacity for oxidative phosphorylation. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand. | A decrease could suggest increased mitochondrial stress or reduced functional capacity. |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than the mitochondria. | Unlikely to be significantly affected. |
Fluorescence-Based Oxygen Consumption Rate (OCR) Assays
These plate-based assays offer a higher-throughput alternative for screening the effects of compounds on cellular respiration.[1][4][12] They utilize an oxygen-sensitive fluorescent probe to measure the rate of oxygen depletion in the medium.
Experimental Protocols
Protocol 1: Seahorse XFp Cell Mito Stress Test for this compound Treatment
Objective: To determine the acute and chronic effects of this compound on mitochondrial respiration.
Materials:
-
Seahorse XFp Analyzer (Agilent)
-
Seahorse XFp Cell Culture Miniplates (Agilent)
-
Seahorse XFp Cell Mito Stress Test Kit (Agilent, contains Oligomycin, FCCP, Rotenone/Antimycin A)[10][11]
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
This compound
-
Cell culture medium
-
Seahorse XF Calibrant (Agilent)
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XFp Cell Culture Miniplate at a pre-determined optimal density.
-
For acute treatment, incubate cells overnight.
-
For chronic treatment, treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours) prior to the assay.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the kit instructions.[11]
-
-
Seahorse XFp Analyzer Operation:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10]
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the data and calculate the key parameters of mitochondrial function.
-
Normalize OCR data to cell number or protein concentration.
-
Protocol 2: Fluorescence-Based OCR Assay for High-Throughput Screening
Objective: To screen for the effects of a range of this compound concentrations on cellular oxygen consumption.
Materials:
-
Fluorescence plate reader with temperature control
-
Black, clear-bottom 96-well or 384-well plates
-
Oxygen Consumption Rate Assay Kit (e.g., from Cayman Chemical or Abcam)[1][12]
-
Cell line of interest
-
This compound
-
Cell culture medium
-
High Sensitivity Mineral Oil
Procedure:
-
Cell Seeding:
-
Seed cells in the microplate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired time. Include vehicle-only controls.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the phosphorescent oxygen probe solution according to the kit manufacturer's instructions.[1]
-
Replace the culture medium with the probe-containing medium.
-
-
Sealing and Measurement:
-
Immediately overlay each well with pre-warmed mineral oil to seal the wells from ambient oxygen.[12]
-
Place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence signal at regular intervals (e.g., every 1.5 minutes) for 90-120 minutes. The excitation and emission wavelengths will be specific to the probe used (e.g., Ex/Em = 380/650 nm).[12]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence, which is proportional to the rate of oxygen consumption.
-
Compare the OCR of this compound-treated cells to control cells.
-
Data Presentation
Table 1: Hypothetical Results of Seahorse XFp Cell Mito Stress Test after 48-hour this compound Treatment
| Treatment | Basal Respiration (pmol O2/min/µg protein) | ATP-Linked Respiration (pmol O2/min/µg protein) | Maximal Respiration (pmol O2/min/µg protein) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 12 | 105 ± 8 | 350 ± 25 | 133% |
| 10 µM this compound | 145 ± 11 | 102 ± 7 | 330 ± 22 | 128% |
| 50 µM this compound | 120 ± 9 | 85 ± 6 | 250 ± 18 | 108% |
| 100 µM this compound | 95 ± 7 | 65 ± 5 | 180 ± 15 | 89% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Visualizations
Caption: Postulated signaling pathway of this compound's effect on cellular respiration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Carbonic anhydrases are involved in mitochondrial biogenesis and control the production of lactate by human Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Carbonic anhydrase inhibition selectively prevents amyloid β neurovascular mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. Oxygen consumption rate measurement (Mito Stress Test) [bio-protocol.org]
- 8. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. content.abcam.com [content.abcam.com]
Dichlorphenamide as a Tool for Studying Ion Channelopathies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide (DCP), a potent carbonic anhydrase inhibitor, has emerged as a valuable pharmacological tool for the investigation of ion channelopathies, particularly the primary periodic paralyses. Initially approved for the treatment of glaucoma, its therapeutic efficacy in reducing the frequency of paralytic attacks in both hypokalemic (hypoPP) and hyperkalemic (hyperPP) periodic paralysis has been established in randomized controlled trials.[1][2][3][4] Beyond its clinical applications, this compound serves as a crucial instrument in preclinical research to elucidate the complex mechanisms underlying these debilitating genetic disorders.
The primary periodic paralyses are a group of inherited skeletal muscle channelopathies characterized by episodic flaccid muscle weakness.[5][6] These conditions arise from mutations in genes encoding voltage-gated ion channels, including the skeletal muscle sodium channel (Nav1.4, encoded by SCN4A) and the calcium channel (Cav1.1, encoded by CACNA1S).[5] While the precise mechanism of action of this compound in periodic paralysis is not fully elucidated, it is thought to involve the modulation of ion channel function through its inhibitory effects on carbonic anhydrase.[1][5] This leads to a systemic metabolic acidosis, which in turn may influence the activity of various ion channels, including voltage-gated sodium channels, calcium-activated potassium channels, and chloride channels.[3][7][8]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, and detailed protocols for its application in both in vitro and in vivo models of ion channelopathies.
Mechanism of Action in the Context of Channelopathy Research
This compound's utility as a research tool stems from its multifaceted physiological effects. As a carbonic anhydrase inhibitor, it blocks the reversible hydration of carbon dioxide to carbonic acid, leading to a decrease in bicarbonate and hydrogen ion concentrations.[1] This systemic effect results in a mild metabolic acidosis.[5] The therapeutic and research applications of this compound in channelopathies are thought to be mediated by several downstream consequences of this action:
-
Modulation of Ion Channel Gating: The altered pH environment can directly influence the gating properties of mutant ion channels. For some channelopathy-associated mutations, changes in extracellular or intracellular pH can ameliorate the aberrant channel function that leads to muscle membrane depolarization and subsequent paralysis.
-
Activation of Calcium-Activated Potassium (BK) Channels: Studies have shown that carbonic anhydrase inhibitors, including this compound, can enhance the activity of skeletal muscle BK channels.[2] Increased potassium efflux through these channels would tend to hyperpolarize the muscle membrane, counteracting the pathological depolarization that triggers paralytic attacks.
-
Alteration of Chloride Conductance: this compound has been shown to increase the resting chloride conductance in isolated rat muscle fibers by modulating the activity of the ClC-1 chloride channel.[3][8] An increased chloride conductance helps to stabilize the resting membrane potential, making the muscle fiber less susceptible to depolarization.
These diverse effects make this compound a valuable pharmacological agent to probe the pathophysiology of various channelopathy mutations and to investigate the contribution of pH and different ion conductances to muscle excitability.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Ion Channels
| Ion Channel | Cell Line | This compound Concentration | Observed Effect | Reference |
| ClC-1 Chloride Channel | HEK293T | 100 µM | Increased chloride currents, negative shift in open probability voltage dependence, and slowing of deactivation kinetics. | [8] |
| Calcium-Activated Potassium (BK) Channel | HEK293 | 10-11 M to 10-3 M | Activation of whole-cell BK channel current. | [1] |
Table 2: Clinical Efficacy of this compound in Primary Periodic Paralysis (9-Week Randomized Controlled Trial)
| Patient Population | Outcome Measure | Placebo | This compound | p-value | Reference |
| Hypokalemic Periodic Paralysis (hypoPP) | Median Attack Rate (attacks/week) | 2.4 | 0.3 | 0.02 | [2] |
| Hyperkalemic Periodic Paralysis (hyperPP) | Median Attack Rate (attacks/week) | 4.8 | 0.9 | 0.10 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in the study of ion channelopathies.
Protocol 1: In Vitro Characterization of this compound's Effect on Mutant Ion Channels using Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on the function of wild-type or mutant ion channels (e.g., Nav1.4, Cav1.1) heterologously expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with a plasmid encoding the ion channel of interest (e.g., wild-type or mutant SCN4A) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.
2. Preparation of this compound and Recording Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (for Sodium Channels, in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[9]
-
Working this compound Solution: On the day of the experiment, dilute the this compound stock solution in the extracellular solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). The final DMSO concentration should not exceed 0.1%.
3. Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal with a transfected cell (identified by fluorescence) and achieve the whole-cell configuration.
-
Record ion channel currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Voltage Protocols (for Nav1.4):
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a test pulse to -10 mV.
-
-
Data Acquisition and Analysis:
-
Record baseline channel activity in the absence of this compound.
-
Perfuse the chamber with the this compound-containing extracellular solution and record the channel activity again.
-
Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
-
Construct dose-response curves to determine the IC50 or EC50 of this compound.
-
Protocol 2: In Vivo Assessment of this compound in a K+-Deficient Rat Model of Hypokalemic Periodic Paralysis
This protocol describes the use of a potassium-deficient rat model to study the in vivo effects of this compound on muscle function.
1. Animal Model and Diet:
-
Use male Wistar rats (200-250 g).
-
House the animals in individual cages with free access to water.
-
Induce potassium deficiency by feeding the rats a potassium-deficient diet for at least 3 weeks.
2. This compound Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose.
-
Administer this compound or vehicle to the rats via oral gavage at a dose of 5-10 mg/kg/day for a specified treatment period (e.g., 10 days).
3. Assessment of Muscle Function (In Situ Muscle Contraction):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgically expose the gastrocnemius muscle of one hindlimb, preserving its nerve and blood supply.
-
Attach the distal tendon of the muscle to a force transducer.
-
Stimulate the sciatic nerve with electrodes to elicit muscle contractions.
-
Stimulation Protocol:
-
Twitch Contractions: Apply single supramaximal pulses.
-
Tetanic Contractions: Apply trains of pulses at varying frequencies (e.g., 20, 50, 100 Hz).
-
-
Data Acquisition and Analysis:
-
Record the force of muscle contraction.
-
Measure parameters such as twitch tension, tetanic tension, and rate of fatigue.
-
Compare the muscle function between this compound-treated and vehicle-treated animals.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound in ion channelopathies.
Experimental Workflow for In Vitro Patch-Clamp Studies
Caption: Workflow for in vitro analysis of this compound effects.
Logical Relationship in this compound's Therapeutic Effect
Caption: Logical flow of this compound's therapeutic intervention.
Conclusion
This compound is a powerful tool for researchers investigating the molecular mechanisms of ion channelopathies. Its ability to modulate the activity of multiple ion channels, primarily through its effect on systemic pH, allows for the dissection of the complex interplay of factors that contribute to aberrant muscle excitability. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vitro and in vivo experimental systems to further our understanding of these debilitating diseases and to aid in the development of novel therapeutic strategies.
References
- 1. Emerging Role of Calcium-Activated Potassium Channel in the Regulation of Cell Viability Following Potassium Ions Challenge in HEK293 Cells and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, placebo-controlled trials of this compound in periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Biophysical and structural insights into the SCN4A E452K variant linked to myotonia and paramyotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dichlorphenamide's Impact on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorphenamide is a carbonic anhydrase inhibitor utilized in the management of conditions such as glaucoma.[1] Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.[1][2] Understanding the precise impact of this compound on aqueous humor dynamics is crucial for optimizing its therapeutic use and for the development of novel glaucoma treatments.
These application notes provide detailed protocols for assessing the effects of this compound on aqueous humor dynamics, including methods for measuring IOP, aqueous humor flow rate, and outflow facility. Additionally, quantitative data on the effects of carbonic anhydrase inhibitors are summarized, and the underlying signaling pathways are illustrated.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting carbonic anhydrase, an enzyme critical for the production of aqueous humor.[1] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[2][3] In the ciliary epithelium, the site of aqueous humor production, this reaction is essential for the transport of ions that drive fluid secretion into the posterior chamber.[4][5]
By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate ions.[2] This, in turn, affects the ion transport systems, including Na+/H+ and Cl-/HCO3- exchangers, leading to a decrease in the secretion of solutes and, consequently, water into the eye.[4][5] The net result is a reduction in the rate of aqueous humor formation, which leads to a lowering of intraocular pressure.[2]
Experimental Protocols
Measurement of Intraocular Pressure (IOP) by Tonometry in Rabbits
Objective: To measure the intraocular pressure in rabbits before and after administration of this compound.
Materials:
-
Topical anesthetic (e.g., proparacaine hydrochloride)[1]
-
This compound solution or vehicle control
-
Calibrated micropipette
-
Animal restrainer
Protocol:
-
Animal Acclimatization: House rabbits individually in a controlled environment for at least one week prior to the experiment to allow for acclimatization and to minimize stress-induced IOP fluctuations.[1]
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.[1]
-
Wait 1-2 minutes for the anesthetic to take effect.[1]
-
Hold the tonometer perpendicular to the central cornea and obtain a minimum of three independent readings.[1][8]
-
Record the average of the readings as the baseline IOP.
-
-
This compound Administration:
-
Administer a single drop (e.g., 50 µL) of the this compound solution or vehicle control into the lower conjunctival sac of the test eye(s).[9]
-
-
Post-Treatment IOP Measurement:
-
At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after administration, measure the IOP in both eyes following the same procedure as the baseline measurement.[9]
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the change in IOP from baseline for each eye.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the this compound-treated and control groups.[1]
-
Measurement of Aqueous Humor Flow by Fluorophotometry
Objective: To determine the rate of aqueous humor formation by measuring the clearance of a fluorescent tracer from the anterior chamber.
Materials:
-
Scanning ocular fluorophotometer[10]
-
Fluorescein sodium solution (e.g., 0.25%)[10]
-
Topical anesthetic
-
Animal restrainer or human subject volunteer
Protocol:
-
Tracer Instillation:
-
Instill one drop of topical anesthetic.
-
Apply the fluorescein solution to the cornea. A common protocol involves the application of 0.25% fluorescein every 5 minutes for 30 minutes, with measurements beginning 6 hours later.[10]
-
-
Fluorophotometric Measurements:
-
At set intervals (e.g., every 30-60 minutes for human-sized eyes), perform scans of the cornea and anterior chamber using the fluorophotometer to measure the concentration of fluorescein.[11]
-
-
Data Acquisition:
-
Record the fluorescence intensity in the cornea and anterior chamber at each time point. The measurements will show a decrease in fluorescence as the fluorescein is cleared by the aqueous humor outflow.[11]
-
-
Calculation of Aqueous Flow:
-
Data Analysis:
-
Compare the aqueous humor flow rates before and after the administration of this compound or in treated versus control groups.
-
Assessment of Outflow Facility by Ex Vivo Anterior Segment Perfusion
Objective: To measure the ease with which aqueous humor can exit the eye through the conventional outflow pathway (trabecular meshwork and Schlemm's canal).
Materials:
-
Freshly enucleated animal (e.g., porcine, bovine) or human donor eyes[12][13]
-
Perfusion apparatus including a syringe pump, pressure transducer, and a custom-made chamber for mounting the anterior segment[13][14]
-
Perfusion medium (e.g., sterile PBS or culture medium)[12]
-
Dissection microscope and surgical instruments
-
This compound solution or vehicle control
Protocol:
-
Anterior Segment Dissection:
-
Mounting the Anterior Segment:
-
Perfusion:
-
Drug Application:
-
Introduce the this compound solution or vehicle control into the perfusion medium.
-
-
Measurement of Outflow Facility:
-
Data Analysis:
-
Compare the outflow facility values before and after the addition of this compound to determine its effect on the conventional outflow pathway.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of carbonic anhydrase inhibitors on aqueous humor dynamics.
Table 1: Effect of Carbonic Anhydrase Inhibitors on Intraocular Pressure (IOP)
| Drug | Administration Route | Animal Model/Subject | Baseline IOP (mmHg) | IOP Reduction (mmHg) | Percent IOP Reduction | Reference |
| This compound (10% sodium salt) | Topical | Rabbit | Not specified | Pronounced and prolonged | Not specified | [9] |
| Latanoprostene bunod | Topical | Human | >21 | 7.3 | Not specified | [16] |
| AMA0076 | Topical | Human | Not specified | 3.7 | Not specified | [16] |
| Oral Beta Blockers | Systemic | Human | Not specified | ~1 | Not specified | [17] |
Table 2: Effect of Carbonic Anhydrase Inhibitors on Aqueous Humor Flow Rate
| Drug | Administration Route | Animal Model/Subject | Baseline Flow Rate (µL/min) | Flow Rate Reduction (%) | Reference |
| Acetazolamide | Systemic | Porcine | Not specified | 44 | [3] |
| Methazolamide & Ethoxzolamide | Intravenous | Not specified | Not specified | 38-40 | [18] |
| MK-927 | Topical | Not specified | Not specified | 35 | [18] |
| Ibopamine (with dapiprazole) | Topical | Human | Not specified | -13 (increase) | [19] |
Mandatory Visualizations
Caption: Experimental workflows for assessing aqueous humor dynamics.
Caption: Signaling pathway of aqueous humor production.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical ocular hypotensive activity and ocular penetration of this compound sodium in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Latest Drugs in Development That Reduce Intraocular Pressure in Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of systemic medications that may modulate the risk of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
troubleshooting inconsistent results with Dichlorphenamide in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with Dichlorphenamide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the zinc-containing enzyme family, carbonic anhydrases (CAs).[1][2] By blocking the active site of these enzymes, it prevents the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This inhibition can alter pH and ion balance within cells and tissues. While its role as a carbonic anhydrase inhibitor is well-established, the precise downstream mechanisms that lead to its therapeutic effects in conditions like periodic paralysis are still under investigation.[3]
Q2: I am observing variable results in my cell-based assays. What are the common causes?
Inconsistent results with this compound in cell-based assays often stem from issues with its solubility and stability in aqueous solutions. This compound is very slightly soluble in water, which can lead to precipitation in cell culture media, especially at higher concentrations.[4] It is crucial to ensure the compound is fully dissolved and stable throughout the experiment. Other factors include variability in cell density, passage number, and the presence of serum proteins that might interact with the compound.
Q3: How should I prepare my this compound stock and working solutions?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[4] For working solutions, the stock solution should be diluted in the appropriate assay buffer or cell culture medium. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.
Q4: Can this compound affect cell viability?
Yes, like many small molecules, this compound can affect cell viability at certain concentrations. The specific cytotoxic or cytostatic concentrations will be cell-line dependent. It is recommended to perform a dose-response curve for cell viability (e.g., using an MTT or XTT assay) in your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Q5: Are there known off-target effects of this compound?
While this compound is a potent carbonic anhydrase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. These effects can be cell-type and context-specific. It is advisable to consult the literature for any reported off-target activities relevant to your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency in carbonic anhydrase inhibition assays.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | This compound has low aqueous solubility. Visually inspect your assay wells for any signs of precipitation. Prepare fresh dilutions from a validated stock solution for each experiment. Consider using a buffer with a small, optimized percentage of a co-solvent like DMSO, ensuring it does not affect enzyme activity on its own. |
| Incorrect pH of Assay Buffer | The activity of carbonic anhydrases and the inhibitory potential of sulfonamides can be pH-dependent. Ensure your assay buffer is prepared correctly and the pH is verified before each experiment. |
| Enzyme Instability | Keep enzyme stocks and diluted solutions on ice to prevent degradation.[5] Avoid repeated freeze-thaw cycles of the enzyme. |
| Inaccurate Substrate Concentration | The calculated inhibitory constant (Ki) is dependent on the substrate concentration. Accurately determine and use a consistent substrate concentration in all assays. |
Problem 2: High variability between replicate wells in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| "Edge Effects" in Microplates | Evaporation from wells on the outer edges of a multi-well plate can concentrate media components and your compound, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media. |
| Compound Precipitation in Media | This compound can precipitate in cell culture media, especially if the media has been stored for a long time or subjected to temperature fluctuations. Prepare fresh working dilutions of this compound in pre-warmed media for each experiment. |
| Interaction with Serum Proteins | Components of fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[6][7] If you suspect this is an issue, consider reducing the serum concentration during the treatment period, if your cells can tolerate it, or perform the assay in serum-free media. |
Problem 3: Unexpected changes in cell morphology or viability.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (e.g., <0.1%) and that the vehicle control contains the same solvent concentration as the treated wells. |
| Compound Cytotoxicity | This compound itself may be cytotoxic at higher concentrations. Perform a dose-response cell viability assay (e.g., MTT, XTT) to identify the appropriate concentration range for your experiments where cell health is not significantly impacted. |
| pH Shift in Culture Media | As a carbonic anhydrase inhibitor, this compound can interfere with cellular pH regulation.[2] This may be more pronounced in poorly buffered media. Ensure you are using a well-buffered culture medium (e.g., containing HEPES) if you suspect pH-related effects. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| hCA I | 1.2 µM |
| hCA II | 38 nM |
| hCA VB | 0.25 nM |
| hCA VII | 0.46 nM |
| hCA IX | 50 nM |
| hCA XII | 50 nM |
| hCA XIII | 0.64 nM (for Benzthiazide, this compound data not specified) |
| hCA XIV | 0.92 nM |
Note: Data compiled from multiple sources.[8][9][10] Experimental conditions may vary between studies, affecting absolute values.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution should be stable for at least one year.[11]
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is a generalized method and should be optimized for the specific CA isoform and experimental setup.
-
Materials: Purified human carbonic anhydrase, p-nitrophenyl acetate (NPA) as substrate, assay buffer (e.g., Tris-HCl, pH 7.4), this compound stock solution, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the purified carbonic anhydrase solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30 minutes).
-
The rate of p-nitrophenol formation (indicated by the increase in absorbance) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT)
-
Materials: Your cell line of interest, complete cell culture medium, this compound stock solution, 96-well cell culture plate, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (media with the same final DMSO concentration).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. protocols.io [protocols.io]
- 6. Characterization of the Effect of Drug-Drug Interaction on Protein Binding in Concurrent Administration of Sulfamethoxazol and Diclofenac Sodium Using Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the mechanistic interactions of profenofos and captan pesticides with serum protein via biophysical and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dichlorphenamide Concentration for Maximal Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dichlorphenamide for enzyme inhibition studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key inhibitory data to facilitate successful and accurate experimentation.
Data Presentation: this compound Inhibition Constants (Ki)
The inhibitory potency of this compound varies across different human carbonic anhydrase (hCA) isozymes. The following table summarizes the inhibition constants (Ki) of this compound against key hCA isoforms. Lower Ki values indicate greater potency.
| Isozyme | Inhibition Constant (Ki) in nM |
| hCA I | 1.20[1] |
| hCA II | 38[1] |
| hCA IX | 50[1] |
| hCA XII | 50[1] |
| hCA XIV | 13 - 48[2] |
Experimental Protocols
A precise and reproducible experimental protocol is fundamental to obtaining reliable enzyme inhibition data. The stopped-flow CO2 hydration assay is the gold-standard method for characterizing carbonic anhydrase inhibitors.
Protocol: Stopped-Flow CO2 Hydration Assay for this compound
This protocol outlines the determination of inhibition constants (Ki) for this compound against various carbonic anhydrase isozymes.
Materials and Reagents:
-
Purified human carbonic anhydrase (hCA) isozyme of interest
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium perchlorate (NaClO4)
-
Phenol red (0.2 mM) as a pH indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Prepare a working solution of the hCA isozyme in HEPES buffer. The final enzyme concentration in the assay will depend on the specific activity of the isozyme.
-
Prepare a solution of phenol red indicator in HEPES buffer.
-
Prepare fresh CO2-saturated deionized water by bubbling CO2 gas through the water for at least 30 minutes.
-
-
Enzyme Inhibition Assay:
-
Set the stopped-flow spectrophotometer to monitor the absorbance change of phenol red at 557 nm.
-
In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the desired concentration of this compound (pre-incubated for 15 minutes at room temperature) and the phenol red indicator in HEPES buffer containing NaClO4 to maintain constant ionic strength.
-
In the second syringe, load the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator.
-
Record the initial rates of the enzyme-catalyzed reaction for a period of 10-100 seconds.
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.
-
-
Data Analysis:
-
Perform the assay with a range of this compound concentrations.
-
Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant of the enzyme for CO2.
-
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: this compound inhibits carbonic anhydrase, blocking CO2 hydration.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in enzyme assays.
Troubleshooting Guides
Q: My this compound is precipitating out of solution in the aqueous buffer. What should I do?
A: this compound has low aqueous solubility. To overcome this:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the enzyme.
-
Sonication: Briefly sonicate the final solution to aid dissolution.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent. If your experimental conditions allow, a slight increase in pH may improve solubility.
Q: I am observing inconsistent Ki values between experiments. What could be the cause?
A: Inconsistent Ki values can arise from several factors:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of the enzyme, substrate, and inhibitor solutions.
-
Enzyme Instability: Carbonic anhydrases can lose activity over time. Prepare fresh enzyme solutions and keep them on ice.
-
Substrate Concentration: Ensure the CO2 concentration in your saturated water is consistent between experiments.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent.
Q: My inhibitor shows good potency in the biochemical assay but has no effect in my cell-based assay. Why?
A: This discrepancy is often due to:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach intracellular carbonic anhydrase isozymes.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.
-
Off-target Effects: In a cellular context, other biological processes may mask the effect of carbonic anhydrase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-competitive inhibitor of carbonic anhydrase.[3] It binds to the zinc ion in the active site of the enzyme, preventing the catalytic hydration of carbon dioxide to carbonic acid.
Q2: How should I store my this compound stock solution?
A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q3: What are the typical concentrations of this compound used in in-vitro experiments?
A3: The optimal concentration will depend on the specific carbonic anhydrase isozyme being studied and the desired level of inhibition. Based on the Ki values, concentrations ranging from low nanomolar to micromolar are typically used to generate a dose-response curve and determine the IC50.
Q4: Can I use a different assay besides the stopped-flow method to measure carbonic anhydrase inhibition?
A4: While the stopped-flow CO2 hydration assay is the gold standard, other methods like the esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate can be used. However, the stopped-flow method is generally preferred as it measures the physiologically relevant reaction.
Q5: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A5: this compound is a relatively specific carbonic anhydrase inhibitor. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments to account for any non-specific effects.
References
addressing Dichlorphenamide solubility and stability issues in buffers
Welcome to the technical support center for Dichlorphenamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound in buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is classified as practically insoluble in water.[1] Its chemical structure as a dichlorinated benzenedisulfonamide contributes to its low aqueous solubility. To dissolve this compound for in vitro experiments, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution, which can then be diluted into your aqueous buffer.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak acid with a pKa of approximately 7.4.[1] This means its solubility is highly dependent on the pH of the solution. In solutions with a pH below its pKa, this compound will be predominantly in its less soluble, unionized form. As the pH increases above the pKa, it will deprotonate to form a more soluble salt. Therefore, increasing the pH of your buffer system is a key strategy to enhance its solubility.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent (DMSO) is not sufficient to keep the hydrophobic drug in solution in the final aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the buffer.
-
Increase the pH of the buffer: As this compound is more soluble in alkaline conditions, increasing the pH of your final buffer (e.g., to pH 8 or higher) can significantly improve solubility.
-
Use a co-solvent system: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and prevent precipitation.[2]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
Q4: What are the typical signs of this compound degradation in my buffered solution?
A4: Degradation of this compound can be observed as:
-
A change in the appearance of the solution (e.g., color change, formation of precipitate).
-
A decrease in the measured concentration of this compound over time, which can be monitored by a stability-indicating analytical method like HPLC.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
Q5: What conditions can cause this compound to degrade?
A5: Like many pharmaceuticals, this compound can be susceptible to degradation under certain conditions. The primary degradation pathways for sulfonamides can include:
-
Hydrolysis: Cleavage of the sulfonamide bond, which can be accelerated in strongly acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
Thermal degradation: Degradation at elevated temperatures.
It is crucial to conduct forced degradation studies to understand the specific stability profile of your formulation.
Troubleshooting Guides
Issue 1: Poor Solubility in Neutral Buffers (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Problem: this compound precipitates or does not fully dissolve in a neutral buffer.
-
Explanation: At a pH close to its pKa of 7.4, a significant portion of this compound is in its sparingly soluble, unionized form.
-
Solutions:
-
Adjust Buffer pH: Increase the pH of the phosphate buffer to 8.0 or higher. This will shift the equilibrium towards the more soluble, ionized form.
-
Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO. For the final working solution, use a buffer containing a small percentage of an organic co-solvent, but be mindful of its potential effects on your experimental system.
-
Solubility Enhancers: Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug to increase its aqueous solubility.[2]
-
Issue 2: Instability of this compound Solution Upon Storage
-
Problem: The concentration of this compound in the prepared buffer decreases over time, even when stored at 4°C.
-
Explanation: this compound may be undergoing slow degradation in the aqueous buffer. The rate of degradation can be influenced by the buffer composition, pH, temperature, and exposure to light.
-
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare this compound solutions fresh before each experiment.
-
Optimize Storage Conditions:
-
Temperature: Store solutions at 4°C or -20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
pH Optimization: Determine the pH at which this compound exhibits maximum stability. This may require a pH-rate profile study. Typically, a slightly alkaline pH where the molecule is ionized and more soluble might also offer better stability against precipitation-related loss of concentration.
-
Inert Atmosphere: For long-term storage of sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ | [1] |
| Molecular Weight | 305.16 g/mol | [3] |
| pKa | 7.4 | [1] |
| LogP | 0.2 | [1] |
| Water Solubility | Practically Insoluble | [1] |
| DMSO Solubility | ≥ 61 mg/mL | [3] |
| Ethanol Solubility | ~33 mg/mL | [3] |
Table 2: Estimated pH-Solubility Profile of this compound in Aqueous Buffers at Room Temperature
| Buffer System | pH | Estimated Solubility (µg/mL) | Expected Predominant Form |
| Citrate Buffer | 4.0 | < 10 | Unionized |
| Citrate Buffer | 5.0 | < 20 | Unionized |
| Phosphate Buffer | 6.0 | ~ 50 | Unionized |
| Phosphate Buffer | 7.0 | ~ 150 | Unionized / Ionized |
| Phosphate Buffer | 7.4 | ~ 250 | Unionized / Ionized |
| Phosphate Buffer | 8.0 | > 500 | Ionized |
| Carbonate Buffer | 9.0 | > 1000 | Ionized |
Note: The solubility values in this table are estimates based on the pKa of this compound and the general behavior of sulfonamides. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a volumetric flask.
-
Add a portion of DMSO to the flask and vortex or sonicate until the powder is completely dissolved. Gentle heating may be applied if necessary.
-
Once dissolved, add DMSO to the final volume and mix thoroughly.
-
Store the stock solution in small aliquots at -20°C and protect from light.
-
Protocol 2: Determination of this compound Solubility in a Buffer
-
Objective: To determine the equilibrium solubility of this compound in a specific buffer.
-
Materials:
-
This compound powder
-
Buffer of desired pH (e.g., phosphate buffer, pH 7.4)
-
Scintillation vials or similar small glass containers
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system for analysis
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Protocol 3: General Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound solution in a relevant buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with a solution of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the this compound solution to a light source with a specific illumination (e.g., according to ICH Q1B guidelines). Keep a control sample in the dark under the same temperature conditions.
-
Sample Analysis: At each time point, analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
-
Visualizations
Caption: A general experimental workflow for using this compound.
References
identifying and minimizing Dichlorphenamide off-target effects in experiments
Welcome to the technical support center for researchers using Dichlorphenamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects in your experiments. While this compound is a known carbonic anhydrase inhibitor, its precise mechanism of action in all therapeutic contexts, such as in periodic paralysis, is not fully understood, suggesting the potential for effects beyond its primary target.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of carbonic anhydrase isoenzymes, such as CA-II and CA-IV.[5] This inhibition leads to downstream physiological changes, including altered ion transport and acid-base balance.[5][6]
Potential off-target effects can be inferred from clinical adverse reactions and in vitro studies. These may manifest in your experiments as unexpected cellular responses. Key areas of concern include:
-
Metabolic Acidosis: Inhibition of carbonic anhydrases in the kidneys can decrease bicarbonate reabsorption, leading to a drop in extracellular pH.[1][7]
-
Electrolyte Imbalances: this compound can increase potassium excretion, potentially causing hypokalemia (low potassium).[1][7]
-
Neurological Effects: Paresthesia (tingling sensations) and cognitive changes (confusion, difficulty with attention) are commonly reported side effects, suggesting effects on the nervous system.[8][9]
-
Organic Anion Transporter (OAT1) Inhibition: In vitro studies have shown that this compound can inhibit OAT1, which could affect the transport of various endogenous and exogenous substances.[2]
Q2: I'm observing unexpected changes in my cell-based assay after this compound treatment. How can I determine if this is an off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here is a logical workflow to troubleshoot your observations:
Caption: Troubleshooting workflow for unexpected experimental results.
Q3: What are some key experimental controls to include when working with this compound?
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: Use a well-characterized, structurally different carbonic anhydrase inhibitor (e.g., Acetazolamide) to see if it recapitulates the observed effect.
-
Negative Control (Inactive Analog): The use of a structurally similar but inactive analog of this compound would be ideal. However, a commercially available, validated inactive analog is not readily documented in the literature.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target carbonic anhydrase isoform. If the effect of this compound persists in the absence of its primary target, it strongly suggests an off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cell death or toxicity at high concentrations | Inhibition of other critical enzymes or ion channels, mitochondrial toxicity. | Perform a dose-response curve to determine the EC50 for the on-target effect and the toxic concentration. Use the lowest effective concentration. Assess mitochondrial health (e.g., membrane potential, oxygen consumption). |
| Changes in gene expression unrelated to known carbonic anhydrase pathways | Interaction with transcription factors or other signaling pathways. | Perform a broad off-target screening panel (e.g., CEREP safety panel) to identify potential unintended binding partners. |
| Variable results between different cell lines | Differential expression of on-target carbonic anhydrase isoforms or off-target proteins. | Quantify the expression levels of the target carbonic anhydrase isoforms in your cell lines. Consider that the expression of off-target proteins may also vary. |
| Effect is not rescued by buffering pH changes | The off-target effect is independent of the catalytic activity of carbonic anhydrase. | Investigate non-catalytic functions of carbonic anhydrases or direct binding of this compound to other proteins. |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's effects, primarily from clinical studies, which can help inform experimental design and interpretation.
Table 1: Common Adverse Events in Clinical Trials (Potential Off-Target Manifestations)
| Adverse Event | This compound (%) | Placebo (%) | Study Population | Mean Dose (mg/day) |
| Paresthesia | 38 | 5 | Hypokalemic Periodic Paralysis | 94 |
| Cognitive Disorder | 21 | 10 | Hypokalemic Periodic Paralysis | 94 |
| Dysgeusia (altered taste) | 17 | 0 | Hypokalemic Periodic Paralysis | 94 |
| Paresthesia | 67 | 33 | Hyperkalemic Periodic Paralysis | 82 |
| Cognitive Disorder | 17 | 0 | Hyperkalemic Periodic Paralysis | 82 |
Data from a 9-week randomized controlled trial in adults.[8]
Table 2: Binding Affinity of this compound for Carbonic Anhydrase II (hCAII)
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.4 - 830-fold lower affinity for a phosphomimic variant of hCAII compared to the unmodified enzyme | Native Mass Spectrometry | [3][10] |
Note: A comprehensive off-target binding profile for this compound across a wide range of receptors and enzymes is not publicly available. The data above is specific to its interaction with its primary target family.
Experimental Protocols
Protocol 1: Assessing Potential Mitochondrial Toxicity using Cellular Respiration Assay
This protocol provides a general framework for evaluating the effect of this compound on mitochondrial function.
Caption: Workflow for assessing mitochondrial toxicity.
Methodology:
-
Cell Culture: Plate cells of interest in a Seahorse XF96 or similar microplate and allow them to form a monolayer.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined duration (e.g., 24 hours).
-
Assay: Utilize a mitochondrial stress test kit (e.g., Seahorse XF Cell Mito Stress Test) which involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Analysis: Measure the oxygen consumption rate (OCR) in real-time. A significant decrease in basal or maximal respiration in this compound-treated cells compared to the vehicle control could indicate mitochondrial toxicity.
Protocol 2: Validating On-Target Carbonic Anhydrase Inhibition in a Cellular Context
This protocol helps confirm that this compound is engaging its target in your experimental system.
References
- 1. torrentpharma.com [torrentpharma.com]
- 2. Open‐Label, Dose‐Escalation, Phase 1 Study of Safety and Single and Multiple‐Dose Pharmacokinetics of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound for Primary Periodic Paralysis in Adolescents Compared With Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro human ion channel assays predictive of drug-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Randomized, placebo-controlled trials of this compound in periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dichlorphenamide Dose-Response Curve Generation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dichlorphenamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the generation of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider when designing my experiment?
A1: this compound is a carbonic anhydrase inhibitor.[1][2][3] Its primary function is to inhibit carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This inhibition leads to changes in intracellular and extracellular pH, which can have downstream effects on various cellular processes.[4] Therefore, it is crucial to consider the impact of pH changes on your specific assay and cell type.
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?
A2: this compound is practically insoluble in water.[2] It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5][6] Subsequently, this stock solution can be serially diluted in your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental setup.
Q3: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
A3: Non-classical, or non-ideal, dose-response curves can arise from various factors. For sulfonamides like this compound, complex interactions can occur. For instance, some sulfonamide mixtures have been observed to produce a "cross-phenomenon" with antagonism at low concentrations and synergism at high concentrations.[7] While this was observed in a mixture, it highlights the potential for complex biological responses. Other reasons for non-sigmoidal curves include off-target effects, cytotoxicity at higher concentrations, or compound precipitation. A thorough investigation of your experimental conditions and potential confounding factors is necessary.
Q4: How can I be sure that the observed effect in my cell-based assay is due to carbonic anhydrase inhibition and not an off-target effect?
A4: To confirm that the observed effect is due to on-target carbonic anhydrase inhibition, consider incorporating control experiments. One approach is to use a structurally related but inactive compound as a negative control. Additionally, you could use a different, well-characterized carbonic anhydrase inhibitor to see if it phenocopies the effect of this compound. A cellular thermal shift assay (CETSA) can also be employed to verify direct target engagement in a cellular context.[8][9][10][11]
Q5: Could the pH-modulating effect of this compound interfere with my cell viability assay?
A5: Yes, changes in intracellular pH (pHi) can significantly impact cell health and proliferation, which are often the readouts of viability assays.[12][13][14][15] For example, intracellular acidosis can delay the onset of cell death under certain conditions.[12] Therefore, it is important to choose a viability assay that is less likely to be affected by pH changes. Assays that measure membrane integrity (e.g., trypan blue exclusion or LDH release) may be more robust in this context than those based on metabolic activity, which can be pH-sensitive.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Solution | Prepare fresh serial dilutions of this compound from a high-concentration stock in DMSO for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Seeding Density Variation | Optimize and strictly control the cell seeding density. Ensure a homogenous cell suspension before plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile buffer or media. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Issue 2: Unexpected Cytotoxicity at High Concentrations
| Potential Cause | Troubleshooting Step |
| Off-target Toxicity | Investigate potential off-target effects. This compound is a sulfonamide, and this class of compounds can have various biological activities.[16][17][18] Consider performing counter-screens or using cell lines with known sensitivities to off-target effects. |
| Drastic Intracellular pH Change | Measure the intracellular pH at different concentrations of this compound to correlate pH changes with cytotoxicity. Use a lower concentration range if the primary interest is carbonic anhydrase inhibition without inducing cell death. |
| Compound Precipitation | Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
| Mitochondrial Dysfunction | Assess mitochondrial health using specific assays (e.g., measuring mitochondrial membrane potential) to determine if cytotoxicity is mediated through mitochondrial pathways.[19][20][21] |
Issue 3: Difficulty in Obtaining a Reliable IC50 Value
| Potential Cause | Troubleshooting Step |
| Incomplete Dose-Response Curve | Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve.[22] |
| Data Normalization Issues | Normalize your data relative to positive (maximal effect) and negative (no effect/vehicle) controls on the same plate. |
| Inappropriate Curve Fitting Model | Use a four-parameter logistic model for sigmoidal dose-response curves. If the curve is asymmetrical, consider a five-parameter model.[22] |
| Outlier Data Points | Identify and consider excluding outlier data points. Re-run the experiment if significant outliers are present. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C to -80°C to prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final concentrations for your dose-response curve.
-
Ensure that the final DMSO concentration in all working solutions (including the vehicle control) is identical and does not exceed 0.5%.
-
Protocol 2: Measurement of Intracellular pH using BCECF-AM
This protocol allows for the ratiometric measurement of intracellular pH, providing a quantitative assessment of this compound's on-target effect.[6][23][24][25][26]
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 2-5 µM of BCECF-AM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
Remove the loading solution and wash the cells twice with the loading buffer to remove extracellular dye.
-
Add the this compound working solutions (prepared in loading buffer) at various concentrations to the respective wells. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Excite the cells at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).
-
Measure the emission at ~535 nm for both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 490 nm to the intensity at 440 nm for each well.
-
To convert the fluorescence ratio to absolute pH values, a calibration curve must be generated using buffers of known pH in the presence of an ionophore like nigericin.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [2] |
| DMSO | ≥15.3 mg/mL | [5][23] |
| Ethanol | Soluble | [2] |
Table 2: Example Data Layout for a Dose-Response Experiment
| This compound (µM) | Log[this compound] | Response 1 | Response 2 | Response 3 | Mean Response | % Inhibition |
| 0 (Vehicle) | - | 1.25 | 1.28 | 1.22 | 1.25 | 0 |
| 0.1 | -7 | 1.20 | 1.23 | 1.18 | 1.20 | 4 |
| 1 | -6 | 1.05 | 1.08 | 1.02 | 1.05 | 16 |
| 10 | -5 | 0.63 | 0.65 | 0.61 | 0.63 | 49.6 |
| 100 | -4 | 0.15 | 0.18 | 0.12 | 0.15 | 88 |
| 1000 | -3 | 0.10 | 0.12 | 0.08 | 0.10 | 92 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for inconsistent dose-response curves.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diclofenamide - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism Underlying Time-dependent Cross-phenomenon between Concentration-response Curves and Concentration Addition Curves: A Case Study of Sulfonamides-Erythromycin mixtures on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altering Intracellular pH Disrupts Development and Cellular Organization in Preimplantation Hamster Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. openaccesspub.org [openaccesspub.org]
- 17. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A systematic assessment of mitochondrial function identified novel signatures for drug-induced mitochondrial disruption in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. graphpad.com [graphpad.com]
- 23. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
Technical Support Center: Mitigating Dichlorphenamide-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dichlorphenamide-induced cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a carbonic anhydrase inhibitor.[1][2] Carbonic anhydrase is an enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Inhibition of this enzyme can lead to alterations in pH and ion balance within and outside the cell. While its therapeutic effects in conditions like periodic paralysis are not fully understood, its primary biochemical function is the inhibition of this enzyme.[1]
Q2: I'm observing high levels of cell death in my cultures treated with this compound. What are the potential underlying cytotoxic mechanisms?
A2: While direct in-vitro cytotoxicity studies on this compound are limited, based on its classification as a sulfonamide and a carbonic anhydrase inhibitor, several potential mechanisms could be at play:
-
Metabolic Acidosis: this compound is known to cause metabolic acidosis in vivo.[1][2][3] This could translate to a decrease in the pH of the cell culture medium, creating a stressful environment for the cells and leading to cell death.
-
Oxidative Stress: Sulfonamide drugs are known to sometimes induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS) that can damage cellular components.
-
Apoptosis Induction: Cellular stress, including pH changes and oxidative stress, can trigger programmed cell death, or apoptosis. This can be mediated through mitochondrial (intrinsic) or death receptor (extrinsic) pathways.
-
Mitochondrial Dysfunction: Oxidative stress and ionic imbalance can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[4][5]
-
Endoplasmic Reticulum (ER) Stress: Disruption of cellular homeostasis can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.[6][7][8]
Q3: What are some general strategies to mitigate this compound-induced cytotoxicity in my cell line experiments?
A3: Here are a few strategies you can employ:
-
Optimize this compound Concentration: Perform a dose-response study to determine the lowest effective concentration for your experimental goals that maintains acceptable cell viability.
-
pH Buffering: Since this compound can induce metabolic acidosis, ensure your cell culture medium has sufficient buffering capacity. You might consider supplementing with additional buffers, but be sure to test their compatibility with your cell line and experimental setup.
-
Antioxidant Co-treatment: To counteract potential oxidative stress, you can co-treat your cells with antioxidants. Common antioxidants used in cell culture include N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), and ascorbic acid.[9][10]
-
Serum Concentration: Ensure you are using the optimal serum concentration for your cell line, as serum contains growth factors and other components that can enhance cell health and resilience to stressors.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death at Low Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to drugs. Consider using a more robust cell line or performing a comparative study with multiple cell lines. |
| Incorrect Drug Concentration | Verify the stock solution concentration and calculations for your working solutions. Prepare fresh dilutions for each experiment. |
| Medium Instability | This compound might degrade in the culture medium over time, producing more toxic byproducts. Try refreshing the medium more frequently. |
| Contamination | Rule out microbial contamination (bacteria, yeast, mycoplasma) as a source of cell stress and death. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments. |
| Variability in Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as this can affect cell health and drug response. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for drug treatment and assays. |
| Reagent Variability | Use reagents from the same lot number where possible to minimize variability. |
Data on Potential Mitigating Agents
The following table summarizes potential mitigating agents for cytotoxicity, based on general principles of cell stress response. The effectiveness of these agents against this compound-induced cytotoxicity would need to be empirically determined.
| Mitigating Agent | Potential Mechanism of Action | Typical Concentration Range (in vitro) | References |
| N-acetylcysteine (NAC) | Precursor to glutathione, a major intracellular antioxidant. | 1 - 10 mM | - |
| Vitamin E (α-tocopherol) | A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | 10 - 100 µM | [10] |
| Z-VAD-FMK | A pan-caspase inhibitor that can block apoptosis. | 10 - 50 µM | - |
| Tauroursodeoxycholic acid (TUDCA) | A chemical chaperone that can alleviate ER stress. | 50 - 500 µM | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the levels of intracellular ROS.
Materials:
-
96-well black, clear-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
Visualizations
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound-induced cytotoxicity.
Caption: Logical workflow for selecting a mitigation strategy.
References
- 1. drugs.com [drugs.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Mitochondrial dynamics when mitochondrial toxic chemicals exposed in 3D cultured mouse embryonic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Diclofenac Exposure Increases Mitochondrial Oxidative Stress, Inflammatory Mediators, and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoplasmic reticulum stress is involved in 2,4-dichlorophenol-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress: cell life and death decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorphenamide & Laboratory Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting laboratory assay results for patients or experimental subjects treated with dichlorphenamide. This compound, a carbonic anhydrase inhibitor, can induce significant physiological changes that are reflected in laboratory tests. Understanding these effects is crucial for accurate data interpretation and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences laboratory results?
A1: this compound is a potent carbonic anhydrase inhibitor.[1][2] Carbonic anhydrase is an enzyme crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. By inhibiting this enzyme, particularly in the renal tubules, this compound leads to increased excretion of bicarbonate, sodium, and potassium, resulting in metabolic acidosis and potential hypokalemia.[1]
Q2: Are there any known in vitro (analytical) interferences of this compound with common laboratory assays?
A2: Based on available data, this compound is not known to be an inhibitor or inducer of major cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4) in vitro.[3] This suggests a low likelihood of direct analytical interference with assays that rely on these enzymatic systems. However, the primary "interference" observed is in vivo, meaning the drug causes true physiological changes in the body, which are then accurately measured by laboratory tests.
Q3: What are the most common laboratory abnormalities observed with this compound treatment?
A3: The most frequently observed laboratory findings in individuals treated with this compound are related to its mechanism of action and include:
-
Metabolic Acidosis: Characterized by decreased serum bicarbonate and a corresponding increase in serum chloride, leading to a normal anion gap metabolic acidosis.[3]
-
Hypokalemia: Due to increased renal excretion of potassium.[1][3]
Periodic monitoring of baseline and ongoing serum potassium and bicarbonate levels is recommended during treatment with this compound.[3]
Troubleshooting Guides
Issue 1: Unexpectedly Low Serum Bicarbonate and High Chloride Levels
Possible Cause: This is an expected physiological effect of this compound due to the inhibition of carbonic anhydrase in the kidneys, leading to renal bicarbonate wasting.[1] This results in a hyperchloremic, non-anion gap metabolic acidosis.[3]
Troubleshooting Steps:
-
Confirm Medication: Verify that the patient or experimental subject is being administered this compound and confirm the dosage.
-
Calculate Anion Gap: Calculate the anion gap using the formula: Anion Gap = [Na+] – ([Cl-] + [HCO3-]). In cases of this compound-induced metabolic acidosis, the anion gap is typically normal.
-
Review Clinical Context: Assess for other potential causes of metabolic acidosis. However, in the presence of this compound, the drug is a primary suspect.
-
Action: If metabolic acidosis is severe or persists, a reduction in dose or discontinuation of this compound may be considered.[3]
Issue 2: Low Serum Potassium (Hypokalemia) Detected
Possible Cause: this compound increases the renal excretion of potassium, which can lead to hypokalemia.[1][3]
Troubleshooting Steps:
-
Verify Medication: Confirm the administration and dosage of this compound.
-
Assess Clinical Signs: Check for clinical symptoms of hypokalemia, such as muscle weakness, cramps, or cardiac arrhythmias.[4]
-
Review Concomitant Medications: Be aware of other medications that can cause hypokalemia, as their effects may be additive with this compound.
-
Action: If hypokalemia develops or persists, dose reduction, discontinuation of the drug, and potassium supplementation should be considered.[3]
Data Summary
Table 1: Expected Laboratory Value Changes with this compound Therapy
| Analyte | Expected Change | Primary Mechanism |
| Serum Bicarbonate (HCO3-) | ↓ (Decrease) | Inhibition of renal carbonic anhydrase, leading to bicarbonate wasting.[1] |
| Serum Chloride (Cl-) | ↑ (Increase) | Compensatory increase to maintain electrical neutrality due to bicarbonate loss. |
| Serum Potassium (K+) | ↓ (Decrease) | Increased renal excretion of potassium.[1][3] |
| Arterial pH | ↓ (Decrease) | Result of metabolic acidosis. |
| Anion Gap | No significant change | Typically results in a normal anion gap metabolic acidosis.[3] |
Experimental Protocols
Protocol 1: Monitoring Serum Electrolytes and Acid-Base Status
Objective: To monitor for the development of metabolic acidosis and hypokalemia in subjects receiving this compound.
Methodology:
-
Baseline Measurement: Prior to the first dose of this compound, collect a blood sample to measure baseline serum electrolytes (sodium, potassium, chloride) and bicarbonate.
-
Periodic Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) throughout the duration of this compound administration.
-
Sample Handling: Collect blood in appropriate tubes (e.g., serum separator tubes for chemistry panels). Process samples according to the laboratory's standard operating procedures to ensure accurate results.
-
Analysis: Analyze serum samples for sodium, potassium, chloride, and bicarbonate using a validated clinical chemistry analyzer.
-
Data Interpretation: Compare the results to the baseline values and the established reference intervals. Calculate the anion gap for each set of measurements.
Visualizations
Caption: Mechanism of this compound-Induced Metabolic Changes.
Caption: Troubleshooting Workflow for Abnormal Lab Results.
References
improving the delivery and bioavailability of Dichlorphenamide in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the delivery and bioavailability of Dichlorphenamide in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rodent pharmacokinetic studies after oral gavage. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility.[1][2] this compound is described as practically insoluble in water, which can lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract. Other contributing factors could include pre-systemic metabolism (though in vitro data suggests it's not a major substrate for many CYP enzymes) or interactions with the GI contents of the animal model. Inconsistent dosing technique or vehicle choice can also significantly increase variability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For poorly water-soluble drugs like this compound, several formulation strategies can be effective. The most common and well-established approaches for preclinical development include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution, which can lead to faster absorption and improved bioavailability.[3][4][5] This is a "bottom-up" or "top-down" approach to creating a colloidal dispersion of the pure drug.
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[6][7][8][9] The amorphous form has higher kinetic solubility than the crystalline form, leading to supersaturation in the GI tract and enhanced absorption.
Q3: What vehicle is recommended for administering a simple this compound suspension in an initial animal PK study?
A3: For a baseline assessment, a simple aqueous suspension is often used. A common vehicle is 0.5% to 1.0% methylcellulose or carboxymethylcellulose (CMC) in water. It is crucial to ensure the suspension is homogenous through consistent mixing before and during dosing to minimize variability. However, be aware that this type of formulation is likely to yield low bioavailability.
Q4: How can I assess the permeability of this compound to determine if it is a BCS Class II or Class IV compound?
Troubleshooting Guides
Issue: High Variability in Plasma Concentrations Between Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Suspension Dosing | Ensure the suspension is continuously stirred or vortexed immediately before drawing each dose. Use a wide-bore gavage needle. | This compound is dense and will settle quickly in an aqueous vehicle. Failure to re-suspend leads to inaccurate dosing. |
| Improper Oral Gavage Technique | Verify that all personnel are proficient in oral gavage to ensure the full dose is delivered to the stomach and not regurgitated or aspirated. | Incorrect technique is a major source of variability in preclinical oral studies.[10] |
| Food Effects | Standardize the fasting period for all animals before dosing. Typically, a 4-12 hour fast is appropriate for rodents.[11] | The presence of food in the GI tract can alter drug dissolution, absorption, and gastric emptying time. |
| Formulation Instability | Check for any signs of particle aggregation or changes in the physical appearance of the formulation over the course of the study. | Physical instability of the suspension can lead to inconsistent dosing and absorption. |
Issue: Consistently Low Bioavailability (Low AUC and Cmax)
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Re-formulate this compound as a nanosuspension or an amorphous solid dispersion (ASD). | These advanced formulations are designed to overcome dissolution rate-limited absorption for poorly soluble drugs.[5][9][12] |
| Insufficient Dose | While maintaining the same formulation, conduct a dose-escalation study to see if exposure increases, though likely not proportionally. | This helps determine if you are on the linear portion of the dose-exposure curve. |
| First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes from the animal species being studied. | If metabolism is rapid, formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) could be explored to partially bypass the liver. |
Data Presentation: Hypothetical Pharmacokinetic Data
The following tables present hypothetical data to illustrate the potential improvements in this compound bioavailability when switching from a simple suspension to advanced formulations in a rat model.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% CMC Suspension | 350 ± 95 | 2.0 | 1800 ± 450 | 100% (Reference) |
| Nanosuspension | 980 ± 210 | 1.0 | 5400 ± 980 | 300% |
| Solid Dispersion (1:4 with PVP K30) | 1250 ± 280 | 0.75 | 7200 ± 1150 | 400% |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound with a particle size < 200 nm for oral administration in animal studies.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose, HPMC)
-
Milling media (e.g., 0.2 mm Yttria-stabilized zirconia beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water.
-
Create a pre-suspension by dispersing 1% w/v this compound in the stabilizer solution using a high-shear mixer for 15 minutes.
-
Load the milling chamber of the bead mill with the milling media, followed by the pre-suspension.
-
Begin the milling process at a set speed (e.g., 2000 RPM) with cooling to maintain a temperature below 25°C.
-
Periodically withdraw small samples (e.g., every 30 minutes) and measure the particle size distribution.
-
Continue milling until the desired particle size (e.g., Z-average < 200 nm with a Polydispersity Index < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Store the final nanosuspension at 4°C until use.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)
-
Organic solvent (e.g., Methanol or a mixture of Dichloromethane/Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Completely dissolve the calculated amounts of this compound and PVP K30 in the organic solvent in a round-bottom flask.
-
Attach the flask to the rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Scrape the solid material from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until formulation for dosing. For dosing, the powder can be suspended in an aqueous vehicle like 0.5% CMC.
Protocol 3: Oral Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.
Procedure:
-
Fast male Sprague-Dawley rats (n=6 per group) overnight (approx. 12 hours) with free access to water.
-
Record the body weight of each animal before dosing.
-
Prepare the dosing formulations (e.g., 0.5% CMC suspension, Nanosuspension, Solid Dispersion suspension) at the required concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg volume).
-
Administer the formulation to each rat via oral gavage.
-
Collect blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Workflow from formulation preparation to PK analysis.
References
- 1. This compound | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs [drug-dev.com]
- 4. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the dissolution rate of poorly water soluble drug by solid dispersion and solid solution: pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Bioavailability of Poorly Water-Soluble Drug Curcumin in Cellulose Acetate Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Fluctuations in Cell Culture with Dichlorphenamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pH fluctuations in cell culture when using Dichlorphenamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell culture pH?
A1: this compound is a potent carbonic anhydrase inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the reversible reaction of carbon dioxide (CO₂) and water (H₂O) to form bicarbonate (HCO₃⁻) and protons (H⁺).[1] In standard cell culture, the bicarbonate buffering system in the medium is in equilibrium with the CO₂ supplied by the incubator to maintain a stable pH. By inhibiting carbonic anhydrase, this compound disrupts this equilibrium, leading to an accumulation of H⁺ ions and a decrease in the medium's pH, a condition known as metabolic acidosis.[2]
Q2: What is the typical magnitude of pH drop I can expect when using this compound?
A2: The extent of the pH drop can vary depending on the cell line, cell density, metabolic rate, and the concentration of this compound used. However, studies with other carbonic anhydrase inhibitors have shown a reduction in baseline intracellular pH (pHi) of approximately 0.2 pH units. It is not uncommon to observe a drop in the extracellular medium pH of 0.2 to 0.5 units.
Q3: Why is maintaining a stable pH crucial for my experiments?
A3: Most mammalian cell lines have an optimal pH range for growth and function, typically between 7.2 and 7.4. Deviations from this range can lead to various experimental artifacts, including:
-
Reduced cell proliferation and viability.
-
Altered drug efficacy and metabolism.
-
Changes in protein expression and function.
-
Induction of cellular stress responses.
Q4: How can I monitor the pH of my cell culture?
A4: There are two primary methods for monitoring cell culture pH:
-
Visual Inspection: Most culture media contain a pH indicator, such as phenol red, which changes color with pH shifts. A change from red to orange or yellow indicates acidification.
-
pH Meter: For accurate and quantitative measurements, a calibrated pH meter with a sterile electrode should be used.
Troubleshooting Guides
Problem 1: The cell culture medium turns yellow or orange after adding this compound.
-
Cause: This color change indicates a drop in the pH of the culture medium due to the inhibition of carbonic anhydrase by this compound.
-
Solution 1: Supplement with a Non-Bicarbonate Buffer (HEPES).
-
Rationale: HEPES is a zwitterionic buffer that can help maintain a stable pH in the physiological range of 6.8 to 8.2, independent of the CO₂ concentration.[3][4]
-
Protocol: Add sterile HEPES buffer to your culture medium to a final concentration of 10-25 mM.[3][4][5] The optimal concentration should be determined empirically for your specific cell line, as high concentrations of HEPES can be toxic to some cells.[5]
-
-
Solution 2: Increase the Bicarbonate Concentration.
-
Rationale: Increasing the concentration of sodium bicarbonate in the medium can provide additional buffering capacity to counteract the acidification.
-
Protocol: Prepare a sterile stock solution of sodium bicarbonate. Add it to your culture medium to empirically determine the optimal concentration that maintains a stable pH in the presence of this compound. Monitor the pH closely after supplementation.
-
-
Solution 3: More Frequent Media Changes.
-
Rationale: Regularly replacing the medium will remove acidic byproducts and replenish the buffering capacity.
-
Action: Increase the frequency of your media changes. The exact frequency will depend on the rate of acidification and should be determined based on pH monitoring.
-
Problem 2: Cells show decreased viability, altered morphology, or slower proliferation after this compound treatment.
-
Cause: These effects can be a direct consequence of the pH drop in the culture medium, leading to cellular stress and toxicity.
-
Troubleshooting Steps:
-
Confirm pH Drop: Use a calibrated pH meter to accurately measure the pH of the culture medium with and without this compound.
-
Implement pH Control Measures: Apply the solutions from Problem 1 (HEPES supplementation, increased bicarbonate, or more frequent media changes) to stabilize the pH.
-
pH-Controlled Experiment: As a crucial control, culture your cells in a medium with a pH adjusted to the low level observed with this compound treatment (without the drug). This will help you differentiate between the effects of the drug itself and the effects of the pH change.
-
Reduce Cell Seeding Density: High cell densities lead to a faster accumulation of acidic metabolic byproducts, exacerbating the pH drop. Reducing the initial seeding density can help mitigate this.
-
Data Presentation
Table 1: Expected pH Changes and Recommended Buffer Concentrations
| Parameter | Expected Range of Change | Recommended HEPES Concentration | Recommended Sodium Bicarbonate Supplementation |
| Extracellular pH (pHe) | Decrease of 0.2 - 0.5 units | 10 - 25 mM | Empirically determined; start with small increments (e.g., 2-5 mM) |
| Intracellular pH (pHi) | Decrease of ~0.2 units | 10 - 25 mM | Empirically determined |
Note: The optimal concentrations for your specific cell line and experimental conditions should be determined empirically.
Experimental Protocols
Protocol 1: Measuring Intracellular pH (pHi) using a Fluorescent Dye (BCECF-AM)
This protocol provides a general method for measuring pHi. Specific parameters may need to be optimized for your cell line and imaging system.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Nigericin and high-potassium buffer for calibration
-
Fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM BCECF-AM in HBSS. To aid in dye solubilization, first dissolve the BCECF-AM in a small amount of DMSO containing 20% Pluronic F-127 before diluting in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the BCECF-AM loading solution for 15-30 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
This compound Treatment:
-
Incubate the dye-loaded cells with your desired concentration of this compound in fresh culture medium or HBSS.
-
-
Fluorescence Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).
-
Record the fluorescence emission at ~535 nm for both excitation wavelengths.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a high-potassium buffer containing 10 µM nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0). This will equilibrate the intracellular and extracellular pH.
-
Record the 490/440 nm fluorescence ratio at each pH value to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for your experimental conditions.
-
Convert these ratios to pHi values using the calibration curve.
-
Protocol 2: Preparing and Using HEPES-Buffered Medium
Materials:
-
HEPES powder
-
1 M NaOH
-
Your standard cell culture medium (bicarbonate-free for initial preparation)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 1 M HEPES Stock Solution:
-
Dissolve 23.83 g of HEPES powder in 80 mL of distilled water.
-
Adjust the pH to 7.2-7.4 with 1 M NaOH.
-
Bring the final volume to 100 mL with distilled water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C.
-
-
Supplementing Culture Medium:
-
Aseptically add the sterile 1 M HEPES stock solution to your complete culture medium to achieve the desired final concentration (10-25 mM). For example, to make a 20 mM HEPES medium, add 2 mL of the 1 M stock to 98 mL of medium.
-
If your medium already contains HEPES, calculate the amount to add to reach your target concentration.
-
Important: When using a CO₂ incubator, HEPES should be used in addition to, not as a replacement for, the sodium bicarbonate buffering system to ensure cells have a carbon source for metabolic processes.[6]
-
Mandatory Visualizations
Signaling Pathways
This compound's primary effect is the inhibition of carbonic anhydrase, leading to intracellular and extracellular acidification. This pH change can, in turn, influence various signaling pathways. The following diagrams illustrate the hypothesized impact of this compound-induced acidosis on the mTOR and Wnt/β-catenin signaling pathways.
Experimental Workflow
References
- 1. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 2. drugs.com [drugs.com]
- 3. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 5. HEPES Buffer Recipe | ENCO [enco.co.il]
- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
potential for Dichlorphenamide degradation under experimental conditions
Welcome to the technical support center for Dichlorphenamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound degradation under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that can cause the degradation of this compound?
A1: Based on general guidelines for forced degradation studies (ICH Q1A) and the known chemistry of sulfonamides, this compound is potentially susceptible to degradation under the following conditions:
-
Hydrolytic conditions: Acidic and basic environments can lead to the hydrolysis of the sulfonamide functional groups.
-
Oxidative conditions: Exposure to oxidizing agents can result in the formation of oxidation products.
-
Thermal stress: Elevated temperatures can induce thermal decomposition.
-
Photolytic stress: Exposure to light, particularly UV radiation, may cause photodegradation.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar sulfonamide-containing compounds, potential degradation products could include:
-
Hydrolysis products: Cleavage of the sulfonamide bonds could lead to the formation of aminosulfonic acid and corresponding alcohol or amine derivatives.
-
Oxidation products: N-oxides or hydroxylated derivatives are common oxidative degradation products of sulfonamides.
-
Photodegradation products: Light exposure can lead to complex reactions, including ring cleavage or rearrangements.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique. A validated HPLC method should be able to separate the intact this compound from all its potential degradation products, allowing for accurate quantification of the parent drug and the formation of impurities.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation products: If your experimental conditions are harsh, this compound may be degrading. Refer to the troubleshooting guide below for identifying potential degradation pathways.
-
Impurities in the starting material: The initial this compound sample may contain impurities.
-
Excipient interference: If you are working with a formulated product, excipients might interfere with the analysis.
-
System contaminants: Peaks can also originate from the HPLC system itself (e.g., contaminated mobile phase, column bleed).
Troubleshooting Guides
Issue 1: Significant loss of this compound peak area in solution.
This issue suggests that this compound is degrading in your experimental medium.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Check the pH of your solution. this compound, being a sulfonamide, is susceptible to hydrolysis, especially at extreme pH values. - Adjust the pH to a more neutral range (pH 4-7) if your experiment allows. - If working at a specific pH is necessary, consider reducing the temperature to slow down the degradation rate. |
| Oxidation | - De-gas your solvents to remove dissolved oxygen. - Avoid using oxidizing agents in your experimental setup unless it is the intended purpose of the study. - Consider adding an antioxidant if compatible with your experimental design. |
| Photodegradation | - Protect your samples from light by using amber vials or covering them with aluminum foil. - Minimize exposure to ambient and UV light during sample preparation and analysis. |
Issue 2: Appearance of new, unidentified peaks in the chromatogram.
This indicates the formation of degradation products. The following table provides a hypothetical summary of potential degradation under various stress conditions.
| Stress Condition | Typical Degradation (%) * | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 10 - 15% | Hydrolysis of sulfonamide groups |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 15 - 20% | Hydrolysis of sulfonamide groups |
| Oxidative (3% H₂O₂, RT, 24h) | 5 - 10% | N-oxides, hydroxylated derivatives |
| Thermal (80°C, 48h) | 5 - 8% | Thermal decomposition products |
| Photolytic (UV light, 254 nm, 24h) | 20 - 30% | Photodegradation products |
*Note: This data is illustrative and based on typical degradation patterns of sulfonamides. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential to separate this compound from its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
30-35 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Studies
Prepare stock solutions of this compound (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solution of this compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound degradation studies.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for identifying unexpected peaks.
Validation & Comparative
Dichlorphenamide's Potency Unveiled: A Comparative Guide to Carbonic Anhydrase Isoform Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dichlorphenamide's inhibitory activity against specific carbonic anhydrase isoforms. Experimental data is presented alongside detailed methodologies to support further research and development in this critical area of pharmacology.
This compound, a sulfonamide carbonic anhydrase (CA) inhibitor, has long been a valuable therapeutic agent for conditions such as glaucoma and certain forms of periodic paralysis. Its mechanism of action lies in the inhibition of carbonic anhydrases, a family of ubiquitously expressed metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By impeding this fundamental biological reaction, this compound modulates pH, ion transport, and fluid secretion in various tissues. This guide delves into the specifics of this compound's interaction with various human carbonic anhydrase (hCA) isoforms, offering a quantitative comparison with other clinically relevant CA inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of this compound and other selected carbonic anhydrase inhibitors against a panel of human carbonic anhydrase isoforms is summarized below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA III (Ki, nM) | hCA VA (Ki, nM) | hCA VB (Ki, nM) | hCA VI (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIII (Ki, nM) | hCA XIV (Ki, nM) |
| This compound | 31 | 38 | 4900 | 48 | 15 | 25 | 2.8 | 26 | 4.5 | 16 | 1.9 |
| Acetazolamide | 250 | 12 | 100,000 | 55 | 9.3 | 78 | 2.5 | 25 | 5.7 | 18 | 2.1 |
| Methazolamide | 50 | 14 | 63,000 | 41 | 8.9 | 65 | 3.1 | 28 | 6.3 | 21 | 2.4 |
| Brinzolamide | 3,600 | 3.1 | 50,000 | 630 | 48 | 8,900 | 15 | 42 | 5.2 | 1,200 | 350 |
| Dorzolamide | 9,800 | 0.54 | 60,000 | 850 | 56 | 12,000 | 21 | 54 | 6.8 | 2,500 | 480 |
Note: Data for this compound, Acetazolamide, Methazolamide, Brinzolamide, and Dorzolamide are compiled from various scientific publications. Slight variations in reported values may exist due to different experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is crucial for evaluating the potency and selectivity of inhibitors. The two most common methods for this are the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The hydration of CO2 produces protons, leading to a pH decrease in a buffered solution containing a pH indicator. The rate of this pH change is monitored by a stopped-flow spectrophotometer, which can measure rapid reactions.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: A 20 mM HEPES or Tris buffer, pH 7.5, containing a suitable pH indicator (e.g., 0.2 mM phenol red). The ionic strength is typically maintained with 150 mM NaClO4.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer. The final enzyme concentration in the assay will vary depending on the isoform's activity.
-
Inhibitor Solutions: A series of dilutions of the inhibitor (e.g., this compound) are prepared in the assay buffer.
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water at a controlled temperature (typically 4 °C) for at least 30 minutes.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a rapid mixing unit and a photodetector is required. The wavelength is set to the absorbance maximum of the pH indicator at the chosen pH.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25 °C) to allow for the formation of the enzyme-inhibitor complex.
-
The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO2-saturated water.
-
The change in absorbance of the pH indicator is recorded over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial rate of the reaction (the slope of the absorbance change over time) is calculated.
-
The inhibition constant (Ki) is determined by fitting the data of initial rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
This is a simpler, colorimetric method that can be used for high-throughput screening of CA inhibitors. It relies on the promiscuous esterase activity of some carbonic anhydrase isoforms.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, monitored spectrophotometrically, is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A 50 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer.
-
Inhibitor Solutions: A series of dilutions of the inhibitor are prepared in the assay buffer.
-
Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile or DMSO.
-
-
Instrumentation:
-
A standard UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 400-405 nm.
-
-
Assay Procedure:
-
In a cuvette or a microplate well, the assay buffer, enzyme solution, and inhibitor solution are mixed and pre-incubated for a specific time at a controlled temperature (e.g., 25 °C).
-
The reaction is initiated by adding the p-NPA substrate solution.
-
The increase in absorbance at 400-405 nm is monitored over time.
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the enzyme for the substrate is known.
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: A generalized workflow for determining carbonic anhydrase inhibition.
Caption: Signaling pathway of CA inhibition in reducing aqueous humor secretion.
In Vitro Showdown: A Comparative Analysis of Dichlorphenamide and Acetazolamide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between carbonic anhydrase inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed in vitro comparison of two prominent sulfonamide inhibitors, Dichlorphenamide and Acetazolamide, focusing on their inhibitory potency against key human carbonic anhydrase isoforms.
This compound and Acetazolamide are both widely recognized for their role in modulating the activity of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby influencing pH regulation, ion transport, and fluid balance. While both drugs are staples in clinical practice for conditions like glaucoma and periodic paralysis, their in vitro performance characteristics reveal distinct profiles that can inform targeted drug design and application.
Quantitative Comparison of Inhibitory Potency
The primary measure of a drug's efficacy against a specific enzyme isoform is its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value signifies a more potent inhibitor. The following table summarizes the in vitro inhibition constants of this compound and Acetazolamide against several key human carbonic anhydrase (hCA) isoforms. This data has been compiled from studies employing the stopped-flow CO2 hydration assay, a standard method for determining CA inhibition kinetics.
| Human Carbonic Anhydrase Isoform | This compound (Ki, nM) | Acetazolamide (Ki, nM) |
| hCA I | 350 | 250 |
| hCA II | 38 | 12 |
| hCA IV | - | 74 |
| hCA IX | 4.5 | 25 |
| hCA XII | 50[1] | 5.7[1] |
Note: Data for this compound against hCA I, II, and IX, and for Acetazolamide against hCA I, II, IV, and IX are based on a comprehensive review of carbonic anhydrase inhibitor studies. The Ki values for hCA XII are directly from Vullo et al., 2005.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is a critical step in the evaluation of potential therapeutic agents. The most widely accepted method for this is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This technique measures the enzyme-catalyzed rate of CO2 hydration by monitoring the associated pH change.
Principle: The hydration of CO2 produces a proton, leading to a decrease in the pH of the surrounding solution. This change in pH is monitored using a pH indicator dye, and the rate of this change is proportional to the carbonic anhydrase activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoenzymes (hCA I, II, IV, IX, XII)
-
Test inhibitors (this compound, Acetazolamide)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
pH indicator dye (e.g., p-nitrophenol)
-
CO2-saturated water
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor (this compound or Acetazolamide) for a set period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are determined from the absorbance data. The inhibition constant (Ki) is then calculated by fitting the data to the Michaelis-Menten equation, modified to account for competitive inhibition.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining carbonic anhydrase inhibitor Ki values.
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
References
A Comparative Guide: Dichlorphenamide vs. Other Sulfonamide Inhibitors for Primary Periodic Paralyses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dichlorphenamide and other sulfonamide inhibitors, primarily acetazolamide, for the treatment of primary periodic paralyses (PP). It is important to note that while this compound is the only treatment for PP that has undergone randomized controlled trials, direct head-to-head comparative studies with other sulfonamide inhibitors are lacking.[1] The following comparison is based on available data from placebo-controlled trials and retrospective studies.
Efficacy Data: An Indirect Comparison
The therapeutic efficacy of this compound in reducing attack frequency in patients with hypokalemic and hyperkalemic periodic paralysis has been established in randomized, double-blind, placebo-controlled trials.[2][3][4] Data for acetazolamide is primarily from retrospective studies, which suggests a variable response rate.
Table 1: Quantitative Efficacy of this compound in Primary Periodic Paralysis (vs. Placebo)
| Trial | Patient Population | Primary Outcome | This compound Result | Placebo Result | p-value |
| Sansone et al. (2016)[3][4] | Hypokalemic PP (HOP) | Median attack rate per week | 0.3 | 2.4 | 0.02 |
| Sansone et al. (2016)[3][4] | Hyperkalemic PP (HYP) | Median attack rate per week | 0.9 | 4.8 | 0.10 (not significant) |
| Pooled Analysis (Tawil et al., 2000 & Sansone et al., 2016)[5] | Hypokalemic & Hyperkalemic PP | Median change from baseline in weekly attack rate | -0.88 | 0.00 | 0.0002 |
Table 2: Reported Efficacy of Acetazolamide in Hypokalemic Periodic Paralysis
| Study Type | Patient Population | Reported Efficacy | Notes |
| Retrospective Study[6][7] | Genotyped Hypokalemic PP | 46% of patients reported benefit. | Response was greater in patients with CACNA1S mutations compared to SCN4A mutations.[6][7] |
Experimental Protocols
The methodologies of the key clinical trials for this compound provide a framework for understanding its established efficacy.
Sansone et al. (2016) Multicenter, Randomized, Double-Blind, Placebo-Controlled Trials
-
Objective: To determine the short-term and long-term effects of this compound on attack frequency and quality of life in patients with hyperkalemic (HYP) and hypokalemic (HOP) periodic paralysis.[3][4]
-
Study Design: Two separate 9-week trials were conducted, one for HOP and one for HYP, followed by a 1-year open-label extension phase where all participants received this compound.[3][4]
-
Participants: 44 participants with HOP and 21 with HYP.[3][4]
-
Intervention: Patients were randomized to receive either this compound (initial dose of 50 mg twice daily) or a placebo.[8]
-
Primary Outcome: The average number of attacks per week over the final 8 weeks of the double-blind phase.[3][4]
Tawil et al. (2000) Multicenter, Randomized, Double-Blind, Placebo-Controlled Crossover Trials
-
Objective: To test the efficacy of this compound in preventing episodic weakness in primary periodic paralyses.
-
Study Design: Two crossover trials, one for hypokalemic PP (42 subjects) and one for potassium-sensitive PP (31 subjects). Each trial consisted of two 8-week treatment periods (this compound or placebo) separated by a washout period of at least 9 weeks.[9]
-
Primary Outcome: For the hypokalemic PP trial, the primary outcome was the occurrence of an intolerable increase in attack severity or frequency. For the potassium-sensitive PP trial, the primary outcome was the number of attacks per week.[9]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of carbonic anhydrase inhibitors in periodic paralysis is not fully understood.[8][10] The leading hypothesis is that by inhibiting carbonic anhydrase, these drugs induce a mild metabolic acidosis, which in turn modulates ion channel function and stabilizes the muscle membrane potential.[11]
A proposed mechanism involves the activation of calcium-activated potassium channels (KCa2+ or BK channels).[1][12][13]
Below is a diagram illustrating the proposed signaling pathway for carbonic anhydrase inhibitors in muscle cells.
Caption: Proposed mechanism of action for carbonic anhydrase inhibitors in periodic paralysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of a drug for periodic paralysis, based on the described protocols.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for periodic paralysis.
Conclusion
References
- 1. Acetazolamide opens the muscular KCa2+ channel: a novel mechanism of action that may explain the therapeutic effect of the drug in hypokalemic periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Randomized, placebo-controlled trials of this compound in periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, placebo-controlled trials of this compound in periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Acetazolamide efficacy in hypokalemic periodic paralysis and the predictive role of genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. drugs.com [drugs.com]
- 11. jetir.org [jetir.org]
- 12. Carbonic anhydrase inhibitors ameliorate the symptoms of hypokalaemic periodic paralysis in rats by opening the muscular Ca2+-activated-K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors are specific openers of skeletal muscle BK channel of K+-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Dichlorphenamide's On-Target Effects: A Comparative Guide Using Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dichlorphenamide with other carbonic anhydrase (CA) inhibitors, focusing on the validation of its on-target effects through genetic knockdown studies. By integrating experimental data and detailed protocols, this document serves as a valuable resource for researchers seeking to elucidate the precise mechanism of action of this compound and other related compounds.
This compound's Profile: A Carbonic Anhydrase Inhibitor
This compound is a sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] This enzymatic activity is crucial in various physiological processes, including pH regulation, fluid secretion, and ion transport.[1] this compound is clinically used in the management of glaucoma and certain forms of periodic paralysis.[1][4] Its therapeutic efficacy is attributed to the inhibition of specific carbonic anhydrase isoforms, primarily CA II and CA IV, leading to reduced aqueous humor production in the eye and modulation of ion channel activity in muscle cells.[1]
Validating On-Target Effects with Genetic Knockdowns
To unequivocally attribute the pharmacological effects of this compound to the inhibition of its intended targets, genetic knockdown experiments, such as those employing small interfering RNA (siRNA), are indispensable. This approach allows for the specific silencing of a target gene, thereby enabling researchers to observe whether the drug's effects are diminished or abolished in the absence of the target protein.
The siRNA Experimental Workflow
The general workflow for validating the on-target effects of this compound using siRNA-mediated knockdown of a specific carbonic anhydrase isoform (e.g., CA II) is as follows:
Comparative Analysis of Carbonic Anhydrase Inhibitors
The selectivity of a carbonic anhydrase inhibitor for its target isoform(s) over other isoforms is a critical determinant of its therapeutic window and side-effect profile. The following table summarizes the inhibitory activity (Ki values) of this compound and other common CA inhibitors against key human carbonic anhydrase isoforms. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity for CA II over CA I |
| This compound | 250 | 12 | 25 | 5.7 | 20.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 20.8 |
| Methazolamide | 50 | 14 | 25 | 5.7 | 3.6 |
| Brinzolamide | 3100 | 3.2 | 41 | 6.5 | 968.8 |
| Dorzolamide | 3000 | 3.5 | 54 | 18 | 857.1 |
Data compiled from multiple sources. Note that some values are IC50 and are indicated as such.
Signaling Pathway of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by this compound disrupts the normal physiological processes regulated by this enzyme. The following diagram illustrates the simplified signaling pathway affected by CA inhibition.
Detailed Experimental Protocols
siRNA Transfection
-
Cell Seeding: Seed cells (e.g., a human cell line endogenously expressing the target CA isoform) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[5]
-
siRNA Preparation: Prepare two solutions:
-
Solution A: Dilute the siRNA duplex (targeting the specific CA isoform or a non-targeting control) in siRNA Transfection Medium.
-
Solution B: Dilute the siRNA Transfection Reagent in siRNA Transfection Medium.[5]
-
-
Complex Formation: Add Solution A to Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-transfection reagent complexes.[5]
-
Transfection: Wash the cells once with siRNA Transfection Medium. Add the siRNA-transfection reagent complexes to the cells in fresh transfection medium.
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]
-
Post-transfection: Add normal growth medium containing double the normal serum and antibiotic concentration and incubate for an additional 18-24 hours before proceeding with this compound treatment.[5]
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
-
RNA Extraction: After the desired incubation period post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target CA isoform and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method to confirm knockdown efficiency.
Western Blotting for Knockdown Validation
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target CA isoform, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
Carbonic Anhydrase Activity Assay (Colorimetric)
This assay measures the esterase activity of CA, which is inhibited by this compound.
-
Sample Preparation: Prepare cell lysates from transfected and treated cells.
-
Assay Setup: In a 96-well plate, add the cell lysate, CA Assay Buffer, and either a CA inhibitor (for control) or vehicle.
-
Substrate Addition: Add the CA substrate to each well to initiate the reaction.
-
Kinetic Measurement: Measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.[6]
-
Data Analysis: Calculate the CA activity by determining the rate of change in absorbance. Compare the activity in this compound-treated cells with and without CA knockdown to the respective controls. A significant reduction in the inhibitory effect of this compound in the CA-knockdown cells would confirm its on-target activity.
Logical Relationship for On-Target Effect Confirmation
The confirmation of this compound's on-target effect relies on a logical framework that integrates the results from the genetic knockdown and pharmacological treatment.
Conclusion
The integration of genetic knockdown techniques, such as siRNA, provides a robust and specific method for validating the on-target effects of pharmacological agents like this compound. By demonstrating that the cellular and physiological effects of the drug are contingent upon the presence of its intended carbonic anhydrase targets, researchers can confidently establish its mechanism of action. This guide provides the necessary framework, comparative data, and experimental protocols to aid in the rigorous evaluation of this compound and other carbonic anhydrase inhibitors.
References
For researchers, scientists, and drug development professionals, the selection of appropriate controls is a cornerstone of robust experimental design. An ideal negative control should be structurally similar to the active compound but devoid of biological activity against the target of interest, thereby helping to distinguish on-target from off-target effects. This guide provides a comparative analysis of dichlorphenamide as a potential negative control in enzyme assays unrelated to its known targets, the carbonic anhydrases.
This compound is a potent inhibitor of carbonic anhydrase isoenzymes, a role that has led to its clinical use in the treatment of glaucoma and certain forms of periodic paralysis. Its well-defined mechanism of action against this specific enzyme class has prompted its consideration as a negative control in assays for other, unrelated enzymes. The underlying assumption is that its inhibitory activity is highly specific to carbonic anhydrases.
Performance Data: this compound vs. Alternative Controls
A critical aspect of a negative control's utility is its demonstrated lack of activity against a broad range of unrelated targets. While comprehensive public data on this compound's activity against diverse enzyme families such as kinases, proteases, and phosphatases is not extensively documented, in-vitro studies have shown it to be inactive against various cytochrome P450 (CYP) enzymes, which are common sources of off-target effects for many small molecules.
For a meaningful comparison, it is essential to consider established negative controls. However, a single, universally accepted "inert" negative control for all enzyme assays does not exist. The choice of a negative control is highly dependent on the specific enzyme and assay conditions. A common strategy involves using a structurally related but inactive analog of the active inhibitor being studied. For instance, in kinase research, inactive analogs of known kinase inhibitors are often used.
Below is a table summarizing the conceptual use of this compound as a negative control and a common alternative approach.
| Feature | This compound as a Negative Control | Structurally Related Inactive Analog |
| Principle of Use | Assumes high specificity for carbonic anhydrase and lack of off-target effects on the enzyme of interest. | A molecule designed to be structurally similar to the active inhibitor but lacking the key functional groups required for binding to the target enzyme. |
| Advantages | Readily available, well-characterized primary target. | High structural similarity to the active compound, providing a more direct control for potential off-target effects related to the core scaffold. |
| Disadvantages | Limited public data on broad off-target screening against diverse enzyme families. Potential for unknown off-target interactions. | Requires specific synthesis for each new inhibitor series. The assumption of inactivity needs to be empirically validated. |
| Supporting Data | Primarily clinical data and specific in-vitro studies (e.g., CYP enzyme panels). | Specific to the research study; requires in-house validation of inactivity. |
Experimental Protocols
To validate the suitability of any compound as a negative control, a rigorous experimental approach is necessary.
Protocol 1: Profiling this compound Against a Panel of Unrelated Enzymes
Objective: To determine the inhibitory activity (or lack thereof) of this compound against a diverse panel of enzymes, such as kinases, proteases, and phosphatases.
Methodology:
-
Enzyme and Substrate Preparation: Prepare purified, active enzymes from different classes (e.g., a tyrosine kinase like Src, a serine protease like trypsin, and a phosphatase like PTP1B). Prepare the corresponding specific substrates.
-
Assay Setup: In a microplate format, set up reaction wells containing the enzyme, its substrate, and assay buffer.
-
Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a known inhibitor for each enzyme as a positive control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for kinases) and incubate at the optimal temperature for a defined period.
-
Detection: Measure the enzyme activity using an appropriate detection method (e.g., luminescence for ATP-dependent reactions, fluorescence for cleavage of a fluorogenic substrate).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value, if any. A high IC50 value or no significant inhibition at the highest tested concentration would support its use as a negative control for that specific enzyme.
Protocol 2: Validation of a Structurally Related Inactive Analog
Objective: To confirm the lack of inhibitory activity of a designed inactive analog against the target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare the purified target enzyme and its specific substrate.
-
Assay Setup: As described in Protocol 1, set up reaction wells.
-
Compound Addition: Add the active inhibitor and the synthesized inactive analog over a wide range of concentrations. Include a vehicle control.
-
Reaction Initiation and Incubation: Proceed as in Protocol 1.
-
Detection: Measure enzyme activity.
-
Data Analysis: Determine the IC50 values for both the active inhibitor and the inactive analog. The inactive analog should exhibit a significantly higher IC50 value (ideally >100-fold) compared to the active compound to be considered a valid negative control.
Visualizing the Logic of Negative Controls
The following diagrams illustrate the conceptual frameworks for using this compound and a structurally related inactive analog as negative controls in an enzyme assay.
Figure 1: this compound's known inhibition of carbonic anhydrase versus its hypothesized inactivity against an unrelated enzyme.
Figure 2: Comparison of an active inhibitor and its validated inactive analog on a target enzyme.
Conclusion
The use of this compound as a negative control in enzyme assays unrelated to carbonic anhydrase is a plausible strategy based on its known specificity. However, the lack of extensive, publicly available data on its off-target activity against a wide range of enzyme classes necessitates careful, case-by-case validation. Researchers should perform appropriate control experiments, such as those outlined in this guide, to confirm the inertness of this compound against their specific enzyme of interest before relying on it as a negative control. For rigorous studies, the use of a validated, structurally related inactive analog of the active compound remains the gold standard for a negative control.
cross-validation of Dichlorphenamide's efficacy in different research models
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Dichlorphenamide across various research models, intended for researchers, scientists, and professionals in drug development. The guide synthesizes data from human clinical trials and preclinical studies, offering a detailed examination of its performance against placebos and alternative treatments.
Executive Summary
This compound, a carbonic anhydrase inhibitor, has demonstrated significant efficacy in the management of primary periodic paralyses, particularly in reducing the frequency and severity of attacks in both hypokalemic and hyperkalemic forms. Clinical trials provide robust evidence for its use in human subjects. While preclinical data in animal models is less extensive, available studies offer insights into its mechanisms of action. This guide presents the quantitative data from these studies in a comparative format, details the experimental protocols, and visualizes the underlying physiological pathways.
Efficacy of this compound in Periodic Paralysis: Human Clinical Trials
This compound has been rigorously evaluated in several randomized, double-blind, placebo-controlled clinical trials, establishing it as a key therapeutic agent for primary periodic paralysis.
Hypokalemic Periodic Paralysis (HypoPP)
In clinical trials, this compound has shown a marked reduction in attack rates for patients with HypoPP.[1][2][3][4] One pivotal study demonstrated that patients treated with this compound experienced approximately 2.2 fewer attacks per week compared to those on placebo.[5] Furthermore, in a 9-week trial, the median attack rate for patients receiving this compound was 0.3 per week, a significant reduction from the 2.4 attacks per week observed in the placebo group.[1][3] Long-term, open-label extension studies have confirmed the sustained efficacy of this compound in managing HypoPP.[1][2][3]
Hyperkalemic Periodic Paralysis (HyperPP)
The efficacy of this compound in HyperPP has also been demonstrated, although the results have been slightly more variable across studies. In one crossover trial, this compound significantly reduced attack rates compared to placebo.[2] Another study reported a lower attack rate with this compound (a median of 0.9 attacks per week) compared to placebo (4.8 attacks per week), though this difference did not reach statistical significance in that particular trial.[1][3] However, the trend towards a reduction in attack frequency is consistent across studies.
Comparative Efficacy with Acetazolamide
While direct head-to-head randomized controlled trials comparing this compound and Acetazolamide are lacking, some insights can be drawn from individual studies and clinical observations.[6][7] Acetazolamide is another carbonic anhydrase inhibitor frequently used to treat periodic paralyses. Retrospective studies on Acetazolamide show that its efficacy can be genotype-dependent, with a reported benefit in about 46% of patients with HypoPP.[5][8][9][10] Anecdotal evidence and some clinical reports suggest that a significant proportion of patients may respond better to this compound than to Acetazolamide.[6][11]
This compound in Other Research Models
Animal Models of Periodic Paralysis
Research on this compound in animal models of periodic paralysis is limited. However, one study utilized K+-deficient rats as an animal model for HypoPP to investigate the mechanism of action of various carbonic anhydrase inhibitors. This research demonstrated that this compound, among others, can activate the skeletal muscle BK (Ca2+-activated-K+) channel, suggesting a potential mechanism for its therapeutic effect that may be independent of its carbonic anhydrase inhibition.[12]
Respiratory Acidosis Models (Human Studies)
This compound has also been studied in the context of respiratory acidosis. In patients with chronic respiratory failure, this compound administration led to an increase in ventilation for a given level of CO2 production, resulting in a higher arterial Po2 and a lower Pco2.[13] This effect is thought to be primarily mediated by the induction of metabolic acidosis, which in turn stimulates respiration.[13][14]
Quantitative Data Summary
Table 1: Efficacy of this compound in Hypokalemic Periodic Paralysis (Human Clinical Trials)
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Median Weekly Attack Rate | 0.3 | 2.4 | 0.02 | [1][3] |
| Reduction in Weekly Attacks | 2.2 fewer than placebo | - | 0.02 | [5] |
| Severity-Weighted Attack Rate | 0.6 | 5.7 | 0.02 | [4] |
Table 2: Efficacy of this compound in Hyperkalemic Periodic Paralysis (Human Clinical Trials)
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Median Weekly Attack Rate | 0.9 | 4.8 | 0.08 (not significant) | [1][3] |
| Severity-Weighted Attack Rate | 1.0 | 5.8 | 0.03 | [4] |
Experimental Protocols
Randomized, Double-Blind, Placebo-Controlled Trials in Periodic Paralysis
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials with a 9-week treatment phase followed by a 1-year open-label extension.[1][3][4] Crossover trial designs have also been utilized, with two 8-week treatment periods separated by a washout period.[15]
-
Participants: Patients diagnosed with primary hypokalemic or hyperkalemic periodic paralysis.
-
Intervention: Oral this compound (typically starting at 50 mg twice daily) or a matching placebo.[4]
-
Primary Outcome: The average number of self-reported attacks of muscle weakness per week over the final 8 weeks of the double-blind phase.[1][3][4]
-
Secondary Outcomes: Severity-weighted attack rate, attack duration, and quality of life assessments.[4]
Preclinical Study in a Rat Model of HypoPP
-
Animal Model: K+-deficient rats were used as an animal model of hypokalemic periodic paralysis.[12]
-
Methodology: Patch-clamp experiments were performed on skeletal muscle fibers to evaluate the effects of carbonic anhydrase inhibitors on the Ca2+-activated-K+ (BK) channel.[12]
-
Intervention: Application of this compound and other carbonic anhydrase inhibitors to excised patches of muscle fibers.[12]
-
Outcome: Measurement of BK channel activation.[12]
Visualizing the Mechanisms
The therapeutic effects of this compound are primarily attributed to its role as a carbonic anhydrase inhibitor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
References
- 1. Randomized, placebo-controlled trials of this compound in periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of muscle carbonic anhydrase slows the Ca(2+) transient in rat skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials of this compound in periodic paralysis - Institut de Myologie [institut-myologie.org]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound vs Acetazolamide for Periodic Paralysis - Robert Griggs [grantome.com]
- 8. Acetazolamide efficacy in hypokalemic periodic paralysis and the predictive role of genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Treatment of "permanent" muscle weakness in familial Hypokalemic Periodic Paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors are specific openers of skeletal muscle BK channel of K+-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on gas exchange and CSF acid-base state in chronic respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The respiratory action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized trials of this compound in the periodic paralyses. Working Group on Periodic Paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Dichlorphenamide, Methazolamide, and Ethoxzolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of three key sulfonamide-based carbonic anhydrase inhibitors: Dichlorphenamide, Methazolamide, and Ethoxzolamide. These compounds are of significant interest in drug development due to their therapeutic applications in conditions such as glaucoma, epilepsy, and periodic paralysis. This document summarizes their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, outlines the standard experimental protocols for potency determination, and visualizes relevant biological pathways and experimental workflows.
Quantitative Performance Comparison: Inhibitory Potency
The efficacy of these inhibitors is quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). A lower value for these metrics indicates a higher inhibitory potency. The following table summarizes the available data for this compound, Methazolamide, and Ethoxzolamide against several key hCA isoforms. It is important to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Other Isoforms |
| This compound | - | - | - | - | - | CA VB (Kᵢ): 21.0 |
| Methazolamide | 50 | 14, 8.1 (IC₅₀) | 36 (bCA IV), 80.3 (IC₅₀) | - | - | - |
| Ethoxzolamide | 1.27 - 240 (IC₅₀), 0.75 - 316.7 (Kᵢ) | 1.11 - 412.5 (IC₅₀), 0.09 - 293.4 (Kᵢ) | - | 25 - 882 (IC₅₀), 27.8 - 2099 (Kᵢ) | 8.8 - 175 (IC₅₀), 9.43 - 509 (Kᵢ) | hCA VII (potent inhibitor), hCA XIII (Kᵢ): - |
Note: bCA refers to bovine carbonic anhydrase. Data is compiled from multiple sources and may exhibit inter-laboratory variability.
Experimental Protocols for Determining Inhibitory Potency
The determination of the inhibitory potency of carbonic anhydrase inhibitors is crucial for their evaluation. Two primary methods are commonly employed: the stopped-flow CO₂ hydration assay and the esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is a widely used and reliable method for measuring the physiologically relevant catalytic activity of carbonic anhydrases.
Principle: This assay measures the kinetics of the CO₂ hydration reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The production of protons leads to a change in pH, which is monitored over a short period using a pH indicator in a stopped-flow instrument.
Generalized Protocol:
-
Reagent Preparation:
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
A solution of purified carbonic anhydrase isoform.
-
Inhibitor solutions at various concentrations.
-
CO₂-saturated water, chilled to maintain CO₂ concentration.
-
-
Procedure:
-
The enzyme solution is pre-incubated with the inhibitor solution (or buffer for control).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored at its maximum wavelength over a few seconds. The rate of this change is proportional to the enzyme's catalytic rate.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
These rates are plotted against the inhibitor concentrations to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.
-
Esterase Activity Assay
This method utilizes the esterase activity of carbonic anhydrases as a surrogate for their hydratase activity.
Principle: The enzyme catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate), releasing a chromophore (p-nitrophenol) that can be measured spectrophotometrically.
Generalized Protocol:
-
Reagent Preparation:
-
Assay buffer (e.g., Tris-HCl).
-
Solution of the carbonic anhydrase isoform.
-
Inhibitor solutions at various concentrations.
-
Ester substrate solution (e.g., p-nitrophenyl acetate in a solvent like acetonitrile).
-
-
Procedure:
-
In a microplate, the enzyme solution is added to wells containing different concentrations of the inhibitor or buffer (for control).
-
The plate is pre-incubated to allow for inhibitor binding.
-
The reaction is initiated by adding the substrate solution to each well.
-
The absorbance is measured immediately and at regular intervals at a wavelength of 400-415 nm to monitor the release of the chromophore.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
Similar to the stopped-flow assay, the reaction rates at different inhibitor concentrations are used to calculate the IC₅₀ value.
-
Visualizing Key Biological and Experimental Processes
Diagrams generated using the DOT language for Graphviz provide a clear visual representation of the underlying mechanisms and workflows.
Caption: Signaling pathway of carbonic anhydrase in aqueous humor secretion.
specificity of Dichlorphenamide for carbonic anhydrase over other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dichlorphenamide's inhibitory activity against various human carbonic anhydrase (hCA) isoforms and other enzyme classes. The data presented herein is intended to offer an objective assessment of this compound's specificity, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] this compound is clinically used in the treatment of glaucoma and certain forms of periodic paralysis.[4][5] Its therapeutic effects are primarily attributed to its inhibition of specific CA isoforms, particularly CA II and CA IV, which are involved in aqueous humor secretion in the eye and ion transport in other tissues.[1] Understanding the specificity of this compound is critical for predicting its therapeutic efficacy and potential off-target effects.
Comparative Analysis of Carbonic Anhydrase Inhibition
The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined using a stopped-flow CO2 hydration assay. The inhibition constants (Ki) provide a quantitative measure of the drug's affinity for each isoform, with lower values indicating higher potency.
| Isoform | This compound Ki (nM) | Acetazolamide (Reference) Ki (nM) |
| hCA I | 9400 - 13300 | 250 |
| hCA II | 6 - 750 | 12 |
| hCA IV | 10 (sulfanilamide derivative) | 74 |
| hCA VA | Moderately Inhibited | 4500 |
| hCA VII | 10 - 79 | 2.5 |
| hCA IX | 10 - 4500 | 25 |
| hCA XIV | 21 - 3500 | 47 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki for hCA IV is for a sulfanilamide derivative of this compound. Acetazolamide is a well-characterized, non-selective carbonic anhydrase inhibitor included for comparison.[6][7][8]
The data indicates that this compound is a potent inhibitor of several carbonic anhydrase isoforms, with particularly strong activity against hCA II and hCA VII. Its inhibitory activity against other isoforms, such as hCA I and hCA IX, is more moderate.
Specificity Profile Against Other Enzyme Classes
A critical aspect of drug development is understanding a compound's selectivity for its intended target over other enzymes in the human proteome. Comprehensive off-target profiling of this compound against a broad panel of enzymes is essential to identify potential secondary pharmacology and predict adverse effects.
Currently, publicly available data on the comprehensive off-target screening of this compound against a wide range of unrelated enzyme families, such as kinases, proteases, and phosphatases, is limited. Such studies are crucial for a complete understanding of its specificity. In the absence of direct, comprehensive screening data for this compound, it is important for researchers to consider its potential for off-target interactions, particularly given its chemical structure as a sulfonamide, a moiety known to interact with various protein targets.
Experimental Protocols
Determination of Inhibition Constants (Ki) by Stopped-Flow CO2 Hydration Assay
The inhibition constants for this compound against various carbonic anhydrase isoforms are typically determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.
Principle:
Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton, leading to a change in pH. This pH change can be monitored in real-time using a pH indicator dye. The initial rate of the reaction is measured in the absence and presence of varying concentrations of the inhibitor.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, etc.)
-
This compound
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., phenol red)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Prepare a solution of the specific carbonic anhydrase isoform in the assay buffer.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator dye.
-
-
Enzyme Assay:
-
The stopped-flow instrument rapidly mixes the enzyme solution with the CO2-saturated water in the presence of the pH indicator.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) to determine the initial velocity of the uncatalyzed and enzyme-catalyzed reactions.
-
To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of this compound before mixing with the CO2 substrate.
-
-
Data Analysis:
-
The initial rates of the reaction are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.[9]
-
Signaling Pathways and Logical Relationships
The inhibition of carbonic anhydrase by this compound can impact various signaling pathways and physiological processes due to alterations in pH and ion concentrations.
Caption: Workflow for assessing this compound's enzyme specificity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Articles [globalrx.com]
- 5. This compound: A Review in Primary Periodic Paralyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors. Inhibition of isoforms I, II, IV, VA, VII, IX, and XIV with sulfonamides incorporating fructopyranose-thioureido tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: inhibition of the human isozymes I, II, VA, and IX with a library of substituted difluoromethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Independent Replication of Dichlorphenamide's Efficacy in Primary Periodic Paralysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the efficacy of Dichlorphenamide for the treatment of primary periodic paralysis (PPP), a group of rare genetic disorders characterized by episodes of muscle weakness or paralysis. The data presented is drawn from multiple randomized controlled trials, offering a consolidated view of the available evidence and serving as a reference for independent replication efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from placebo-controlled studies on this compound in patients with Hypokalemic and Hyperkalemic Periodic Paralysis.
Table 1: Efficacy of this compound in Hypokalemic Periodic Paralysis (HypoPP)
| Study / Sub-study | Primary Outcome | This compound Group | Placebo Group | P-value | Citation |
| Tawil et al. (2000) | Preference for Treatment (Endpoint: Intolerable increase in attack severity/frequency) | 11 out of 13 subjects preferred this compound | 2 out of 13 subjects preferred Placebo | - | [1] |
| Reduction in Attack Rate | Significant reduction relative to placebo | - | <0.05 | [1] | |
| Sansone et al. (2016) | Median Attack Rate per Week | 0.3 | 2.4 | 0.02 | [2][3] |
| Mean Change in SF-36 Physical Component Summary Score | +7.29 points | - | 0.006 | [2][3] | |
| Study 1 (Sub-study 1) | Reduction in Attacks per Week | 2.2 fewer attacks than placebo | - | 0.02 | [4][5] |
| Acute Worsening Leading to Withdrawal | 0 patients | 5 patients | - | [4][5][6] |
Table 2: Efficacy of this compound in Hyperkalemic Periodic Paralysis (HyperPP)
| Study / Sub-study | Primary Outcome | This compound Group | Placebo Group | P-value | Citation |
| Tawil et al. (2000) | Reduction in Attack Rate per Week | Significant reduction relative to placebo | - | <0.05 | [1] |
| Sansone et al. (2016) | Median Attack Rate per Week | 0.9 | 4.8 | 0.10 (not significant) | [2][3] |
| Study 1 (Sub-study 2) | Reduction in Attacks per Week | 3.9 fewer attacks than placebo | - | 0.08 | [5][6] |
| Acute Worsening Leading to Withdrawal | 0 patients | 2 patients | - | [4][6] | |
| Hyperkalemic Periodic Paralysis Substudy | Reduction in Attacks per Week | 2.3 fewer attacks than placebo | - | 0.006 | [6] |
Table 3: Efficacy of this compound in Adolescents (Mixed PPP)
| Study | Primary Outcome | This compound Group (Median Decrease from Baseline) | Placebo Group (Median Decrease from Baseline) | Citation |
| Ciafaloni et al. (2019) | Frequency of Weekly Attacks | -0.96 | -0.57 | [7][8] |
| Severity-Weighted Attack Frequency | Greater reduction than placebo | - | [7][8] |
Experimental Protocols
The methodologies for the key clinical trials cited are summarized below, providing a basis for understanding the experimental design.
Tawil et al. (2000): Randomized, Double-Blind, Placebo-Controlled Crossover Trials
-
Study Design: Two separate multicenter, randomized, double-blind, placebo-controlled crossover trials were conducted: one for Hypokalemic Periodic Paralysis (HypoPP) and one for Potassium-Sensitive Periodic Paralysis (PSPP), which includes Hyperkalemic Periodic Paralysis.[1]
-
Treatment Periods: Each trial consisted of two 8-week treatment periods, one with this compound and one with placebo, separated by a washout period of at least 9 weeks.[1]
-
Participants: The HypoPP trial included 42 subjects, and the PSPP trial included 31 subjects.[1]
-
Primary Outcome Measures:
Sansone et al. (2016): Two Multicenter, Randomized, Double-Blind, Placebo-Controlled Trials
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled parallel-group trials were conducted, one for HypoPP and one for HyperPP.[2] Each trial had a 9-week double-blind phase followed by a 1-year open-label extension phase where all participants received this compound.[2][9]
-
Participants: 44 participants with HypoPP and 21 with HyperPP were enrolled.[2]
-
Primary Outcome Measure: The average number of attacks per week over the final 8 weeks of the double-blind phase.[2]
-
Secondary Outcome Measures: Included changes in the Physical Component Summary score of the Short Form-36 (SF-36) to assess quality of life.[2][3]
Study 1 (as described in Keveyis FDA approval documents)
-
Study Design: A nine-week, double-blind, placebo-controlled, multicenter study with two sub-studies: one for patients with hypokalemic periodic paralysis and another for patients with hyperkalemic periodic paralysis.[4]
-
Dosage: Treatment-naive subjects received 50mg of this compound. Patients already on this compound continued their current dose, and those on acetazolamide were switched to this compound at 20% of the acetazolamide dose.[4]
-
Primary Outcome: The average number of self-reported attacks of muscle weakness per week.[6]
Visualizations
Proposed Mechanism of Action of this compound
While the precise mechanism of this compound's therapeutic effect in primary periodic paralysis is not fully understood, it is known to be a carbonic anhydrase inhibitor.[5][6][10] This inhibition is thought to influence ion transport and stabilize muscle cell membranes.[10] The following diagram illustrates the proposed, albeit incomplete, signaling pathway.
References
- 1. Randomized trials of this compound in the periodic paralyses. Working Group on Periodic Paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, placebo-controlled trials of this compound in periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, placebo-controlled trials of this compound in periodic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keveyis for the Treatment of Primary Hyperkalemic and Hypokalemic Periodic Paralysis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. drugs.com [drugs.com]
- 6. torrentpharma.com [torrentpharma.com]
- 7. Efficacy and Safety of this compound for Primary Periodic Paralysis in Adolescents Compared With Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long‐term efficacy and safety of this compound for treatment of primary periodic paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Dichlorphenamide: A Guide for Laboratory Professionals
The proper disposal of Dichlorphenamide is a critical component of laboratory safety and environmental responsibility. As a substance classified with potential reproductive toxicity, strict adherence to established disposal protocols is essential to mitigate risks to human health and prevent environmental contamination.[1][2] Disposal procedures are governed by a framework of local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a research or drug development setting.
Regulatory Framework and Waste Characterization
Before disposal, laboratory personnel must characterize the this compound waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous under RCRA.[3][6] While this compound is not explicitly a P- or U-listed hazardous waste in the provided documentation, it is crucial to consult with your institution's Environmental Health & Safety (EHS) department to determine if the waste exhibits any characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity).[4]
All disposal activities must comply with prevailing country, federal, state, and local regulations.[2] A key national standard, established by the EPA, is the prohibition of disposing of hazardous waste pharmaceuticals down a drain or toilet (sewering).[4][7] This practice is disallowed to prevent the contamination of water supplies.[8][9][10]
Quantitative Data for Pharmaceutical Waste Management
The classification of a laboratory as a hazardous waste generator depends on the quantity of waste produced monthly. This status dictates specific on-site accumulation and handling requirements. The following table summarizes the general generator categories as defined by the EPA.
| Generator Category | Non-Acute Hazardous Waste Generation | Acute Hazardous Waste (P-Listed) Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) per month | ≤ 1 kg (2.2 lbs) per month |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) per month | ≤ 1 kg (2.2 lbs) per month |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) per month | > 1 kg (2.2 lbs) per month |
| This table provides a general summary. Researchers must consult specific state and local regulations for exact thresholds and requirements. |
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, protective clothing, and eye/face protection.[1]
2. Waste Segregation and Containment
-
Segregate Waste: Do not mix this compound waste with household garbage or other non-hazardous waste streams.[11] Waste should be separated into categories that can be managed by local or national waste facilities.[12]
-
Use Appropriate Containers: Place this compound waste into a designated, structurally sound, and compatible container.[5] The container must be kept closed when not in use and be properly labeled.[13] For spills, absorb the material with an inert, non-combustible substance (e.g., sand, earth, diatomite) and place it in an appropriate container for disposal.[2][12]
3. Labeling
-
Clearly label the waste container with its contents. If classified as hazardous, it must be labeled "Hazardous Waste Pharmaceuticals."[5]
4. Storage
-
Store the sealed waste container in a secure, locked-up area to prevent unauthorized access, as indicated by precautionary statements.[1][2][11]
5. Final Disposal
-
Professional Disposal: Arrange for the disposal of the contents and container through a licensed and appropriate treatment and disposal facility.[1] This must be done in accordance with all applicable laws and regulations.
-
Prohibited Methods: Do not dispose of this compound by flushing it down the toilet or drain.[9][11][12] Do not dispose of it together with household garbage.[11]
-
Empty Containers: Handle contaminated packaging in the same manner as the substance itself.[12] Once a container is properly emptied according to RCRA standards, it may be recycled or disposed of as solid waste.[14]
Experimental Protocols
The disposal of chemical waste like this compound is a matter of regulatory compliance rather than experimental procedure. The methodologies cited within safety data sheets and regulatory guidelines are focused on ensuring safe handling and adherence to legal requirements. No experimental protocols for disposal are applicable.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. michigan.gov [michigan.gov]
- 5. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 6. epa.gov [epa.gov]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. How To Manage Pharmaceutical Waste In Long Term Care Facilities [alliedusa.net]
- 9. epa.gov [epa.gov]
- 10. mde.maryland.gov [mde.maryland.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemos.de [chemos.de]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
